Dimethoxycurcumin
Description
Properties
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSBVCDPKODEX-NXZHAISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316356 | |
| Record name | Dimethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160096-59-3, 52328-98-0 | |
| Record name | Dimethoxycurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratryl curcuminoid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160096593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(3,4-dimethoxyphenyl)-, (1E,6E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D60XLY608D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Dimethoxycurcumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxycurcumin (DiMC), a synthetic analog of curcumin, has emerged as a promising therapeutic agent with enhanced metabolic stability and bioavailability compared to its parent compound. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological activities of DiMC, including its anticancer, anti-inflammatory, and neuroprotective effects. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Mechanisms of Action
This compound exerts its potent anticancer effects through a multi-pronged approach that involves the induction of oxidative stress, cell cycle arrest, and apoptosis, as well as the modulation of key signaling pathways and molecular targets involved in cancer progression and drug resistance.
Induction of Oxidative Stress and DNA Damage
In various cancer cell lines, DiMC has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and subsequent DNA damage. This pro-oxidant activity is selective for cancer cells, with minimal effects on normal cells.
Cell Cycle Arrest and Apoptosis
DiMC effectively halts the proliferation of cancer cells by inducing cell cycle arrest. Mechanistically, it upregulates the expression of the cyclin-dependent kinase inhibitor p21 by activating the CDKN1A gene. This is followed by the induction of apoptosis, or programmed cell death, through the increased expression of pro-apoptotic genes such as MYC, BBC3, and CASP7, and a concurrent decrease in the expression of the pro-inflammatory and anti-apoptotic gene TNF. Furthermore, DiMC has been shown to down-regulate the expression of survivin, an inhibitor of apoptosis protein, further promoting cancer cell death.
Modulation of Signaling Pathways
Several critical signaling pathways involved in cancer cell survival and proliferation are targeted by DiMC:
-
NF-κB Signaling: As a curcumin analog, DiMC is implicated in the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
-
Androgen Receptor (AR) Signaling: In prostate cancer, DiMC promotes the degradation of the androgen receptor, a crucial driver of prostate cancer development and progression.
-
AMPK Activation: In triple-negative breast cancer cells, demethoxycurcumin (a related curcuminoid) activates AMPK, which in turn inhibits the mTOR pathway and lipogenic enzymes, key players in cancer cell metabolism and growth. While this is not directly DiMC, the structural similarity suggests a potential parallel mechanism.
Inhibition of Drug Resistance
A significant aspect of DiMC's anticancer potential lies in its ability to combat multidrug resistance. It has been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCC3 (MRP3), which is responsible for effluxing chemotherapeutic drugs from cancer cells. By blocking ABCC3, DiMC can sensitize cancer cells to conventional chemotherapy.
Quantitative Data: In Vitro Anticancer Activity
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| HT-29 | Colon Cancer | CCK-8 | IC50 (72h) | 43.4 | |
| SW480 | Colon Cancer | CCK-8 | IC50 (72h) | 28.2 | |
| HepG2/C3A | Hepatocellular Carcinoma | Cell Viability | IC50 (24h) | 37 | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | 2.91 - 12.90 | |
| HPAF-II | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | 2.91 - 12.90 | |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | 2.91 - 12.90 |
Experimental Protocols
Cell Viability Assay (CCK-8):
-
HT-29 and SW480 colon cancer cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of DiMC for 24, 48, and 72 hours.
-
Following treatment, 10 µL of CCK-8 solution was added to each well and incubated for 2 hours.
-
The absorbance was measured at 450 nm using a microplate reader.
-
The IC50 value, the concentration of DiMC that inhibits cell growth by 50%, was calculated.
Annexin V Apoptosis Assay:
-
HT-29 and SW480 cells were treated with DiMC at its IC50 concentration for 72 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cells and incubated in the dark for 15 minutes.
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Signaling Pathway Diagrams
A Technical Guide to the Synthesis and Characterization of Dimethoxycurcumin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis and characterization of dimethoxycurcumin (DiMC), a synthetic analogue of curcumin. DiMC, chemically known as (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione, has garnered significant interest in the scientific community due to its enhanced metabolic stability and potent biological activities compared to its parent compound, curcumin. This document outlines detailed experimental protocols for its synthesis and comprehensive characterization using modern analytical techniques, presenting quantitative data in accessible formats.
Synthesis of this compound
The most established and widely used method for the synthesis of symmetric curcuminoids like this compound is a condensation reaction based on the Pabon method. This method involves the reaction of two equivalents of an aromatic aldehyde with one equivalent of a β-diketone, typically acetylacetone (2,4-pentanedione). A key aspect of this synthesis is the use of a boron complex to protect the reactive central methylene group of acetylacetone, directing the condensation to its terminal methyl groups.
Experimental Protocol: Modified Pabon Synthesis
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Acetylacetone (2,4-pentanedione)
-
Boric oxide (B₂O₃)
-
Tri(n-butyl) borate or Tri(isopropyl) borate
-
n-Butylamine
-
Ethyl acetate (EtOAc), dry
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Boron Complex Formation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 equivalent) and boric oxide (0.5-0.7 equivalents) to dry ethyl acetate. Stir the mixture at an elevated temperature (e.g., 80-85°C) for approximately 30-60 minutes to form the acetylacetone-boron complex.
-
Aldehyde Addition: In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (2.0 equivalents) and tri(n-butyl) borate (2.0 equivalents) in dry ethyl acetate. Add this solution to the reaction flask containing the boron complex.
-
Catalyzed Condensation: Slowly add n-butylamine (0.2-0.4 equivalents) dropwise to the reaction mixture over 30-60 minutes using a syringe pump. The amine acts as a catalyst for the aldol condensation.
-
Reaction: Maintain the reaction temperature at 80-85°C and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis and Work-up: After the reaction is complete, cool the mixture to room temperature. Add dilute hydrochloric acid (e.g., 0.1 M HCl) and stir to hydrolyze the boron complex, which typically results in the formation of a colored precipitate.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent like methanol to yield pure this compound as a bright yellow-orange solid.
Synthesis Workflow Diagram
Dimethoxycurcumin: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of dimethoxycurcumin (DiMC), a promising synthetic analog of curcumin. It details the compound's enhanced pharmacokinetic properties, therapeutic efficacy across various domains, and underlying molecular mechanisms. The information is compiled to serve as a critical resource for professionals engaged in pharmacological research and drug development.
Introduction: Overcoming the Limitations of Curcumin
Curcumin, the principal curcuminoid in turmeric, is renowned for its wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its clinical application has been severely hampered by poor pharmacokinetic properties, namely low aqueous solubility, poor metabolic stability, and rapid systemic elimination.[1] To address these limitations, researchers have developed structural analogs, among which this compound (DiMC) has emerged as a particularly promising candidate. DiMC, a lipophilic compound where the two phenolic hydroxyl groups of curcumin are replaced by methoxy groups, not only retains the therapeutic potency of its parent compound but also exhibits significantly improved bioavailability and metabolic stability.[1][2][3] This enhancement makes DiMC a superior candidate for clinical development in treating a range of life-threatening diseases, particularly cancer.[1][3][4]
Enhanced Pharmacokinetics and Bioavailability
The structural modification in DiMC—the methylation of the phenolic hydroxyl groups—is key to its improved pharmacokinetic profile. This change prevents the rapid metabolism and conjugation that curcumin undergoes in the gastrointestinal tract and liver.[1][5]
Key advantages of DiMC over curcumin include:
-
Greater Metabolic Stability: DiMC is less susceptible to metabolic reduction and degradation in cellular and in vivo environments. Studies have shown that while nearly 100% of curcumin is degraded in HCT116 colon cancer cells after 48 hours, less than 30% of DiMC is degraded under the same conditions.[5]
-
Improved Systemic Bioavailability: The enhanced stability of DiMC leads to higher circulating levels in vivo after administration compared to curcumin, allowing for more effective systemic delivery to target tissues.[1][5]
Therapeutic Potential: A Multi-Target Agent
DiMC demonstrates a wide range of pharmacological activities, positioning it as a multi-target therapeutic agent. Its efficacy has been documented in anticancer, anti-inflammatory, antioxidant, and neuroprotective contexts.
Anticancer Activity
DiMC has shown significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, often proving more potent than curcumin.[1][3] Its anticancer mechanism is multifaceted, involving the induction of oxidative stress, cell cycle arrest, and apoptosis.[1][3][6]
Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cancer Type | Cell Line | IC₅₀ (µM) | Reference(s) |
| Colon Cancer | HT-29 | 43.4 | [1][3] |
| SW480 | 28.2 | [1][3] | |
| Pancreatic Ductal | Multiple PDAC | 2.91 - 12.90 | [7][8] |
| Hepatocellular | HepG2/C3A | 37 | [3] |
| Breast Cancer | MCF-7 | Concentration-dependent cytotoxicity observed (5-50 µM) | [1] |
-
Cell Viability and Proliferation (MTT Assay):
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Methodology: Cancer cell lines (e.g., HT-29, SW480, PDAC cell lines) are seeded in 96-well plates and treated with varying concentrations of DiMC (e.g., 5 µM to 50 µM) for a specified duration (e.g., 24-48 hours). Post-incubation, MTT reagent is added, followed by a solubilizing agent. The absorbance is then read using a microplate reader to determine the IC₅₀ value, which is the concentration of DiMC that inhibits cell growth by 50%.[3][7][8]
-
-
Apoptosis Detection (Flow Cytometry):
-
Principle: Identifies and quantifies apoptotic cells.
-
Methodology: Cells treated with DiMC are harvested and stained with Annexin V and Propidium Iodide (PI). The stained cells are then analyzed by a flow cytometer. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, confirming the apoptosis-inducing capability of the compound.[5]
-
-
Colony Formation Assay:
-
Principle: Assesses the long-term proliferative potential and clonogenic survival of cancer cells after treatment.
-
Methodology: A low density of cancer cells is seeded and treated with a specific concentration of DiMC (e.g., 10 µM). The cells are allowed to grow for an extended period (e.g., 1-2 weeks) until visible colonies form. The colonies are then fixed, stained (e.g., with crystal violet), and counted to evaluate the compound's ability to inhibit long-term cell survival.[7][8]
-
DiMC exerts its anticancer effects through a coordinated attack on multiple cellular processes. It acts as a pro-oxidant in cancer cells, leading to a cascade of events culminating in cell death.[4][6]
Anti-inflammatory Activity
DiMC demonstrates potent anti-inflammatory properties, in some cases more effective than curcumin.[6] Its mechanism primarily involves the suppression of key inflammatory mediators and transcription factors.
-
Nitric Oxide (NO) Production Assay:
-
Principle: Measures the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).
-
Methodology: Murine macrophage cells (e.g., RAW 264.7) are pre-treated with DiMC and then stimulated with LPS. The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The results indicate DiMC's ability to inhibit iNOS activity.[6]
-
-
Cytokine Secretion Analysis (ELISA):
-
Principle: Quantifies the levels of pro-inflammatory cytokines secreted by immune cells.
-
Methodology: Murine or human lymphocytes are stimulated with mitogens (e.g., Concanavalin A) in the presence or absence of DiMC. After incubation, the cell culture supernatant is collected, and the levels of cytokines such as IL-2, IL-6, and IFN-γ are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][9]
-
DiMC effectively suppresses inflammatory responses by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
Role in Overcoming Drug Resistance
A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that efflux chemotherapeutic drugs from cancer cells.[7] DiMC has been identified as an inhibitor of ABCC3 (MRP3), a transporter implicated in drug resistance in cancers like pancreatic ductal adenocarcinoma.[7]
By inhibiting this efflux pump, DiMC can potentially re-sensitize resistant cancer cells to conventional chemotherapy. This dual action—direct cytotoxicity and chemosensitization—enhances its therapeutic potential.[7]
Antioxidant vs. Pro-oxidant Activity
DiMC exhibits a fascinating dual role as both an antioxidant and a pro-oxidant, which is context-dependent.[4]
-
Antioxidant: In normal cells, DiMC can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.[4] Its ability to scavenge superoxide radicals is comparable to curcumin, though it is less effective against peroxyl radicals.[4][10]
-
Pro-oxidant: In cancer cells, DiMC promotes the generation of ROS.[4][6] This selective pro-oxidant activity induces oxidative stress that leads to mitochondrial dysfunction and apoptosis, contributing significantly to its anticancer effect.[1][3]
Neuroprotective Potential
Emerging evidence suggests that curcuminoids, including DiMC and its analogs, possess neuroprotective properties.[11][12] While research on DiMC itself is less extensive than on curcumin, related derivatives have shown promise in models of neurodegenerative diseases. For instance, a monocarbonyl analog of DiMC was found to ameliorate the toxicity of mutant TDP-43, a protein implicated in amyotrophic lateral sclerosis (ALS), by inducing the antioxidant enzyme heme oxygenase-1 (HO-1).[12] This suggests a potential therapeutic avenue for DiMC in treating neurodegenerative conditions characterized by oxidative stress and protein aggregation.[11][13]
Conclusion and Future Perspectives
This compound stands out as a highly promising, clinically relevant derivative of curcumin. Its superior metabolic stability and bioavailability effectively overcome the primary obstacles that have limited the therapeutic use of its natural precursor.[1][5] With demonstrated multi-target efficacy against cancer, inflammation, and potentially neurodegenerative disorders, DiMC warrants continued and intensified investigation.
Future research should focus on:
-
In Vivo Efficacy: Expanding pre-clinical animal studies to validate the in vitro findings across various disease models.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of DiMC in human subjects.
-
Nanoformulations: Exploring advanced drug delivery systems, such as nanoparticles and liposomes, to further enhance the solubility, stability, and targeted delivery of DiMC.[1]
-
Combination Therapies: Investigating the synergistic effects of DiMC when used in combination with standard chemotherapeutic agents to overcome drug resistance and improve patient outcomes.[7]
References
- 1. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Antioxidant Activities of Curcumin and Its Demethoxy and Hydrogenated Derivatives [jstage.jst.go.jp]
- 3. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 4. Differential antioxidant/pro-oxidant activity of this compound, a synthetic analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and anticancer activity of the curcumin analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. This compound, a metabolically stable analogue of curcumin, exhibits anti-inflammatory activities in murine and human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Neuroprotective effect of Demethoxycurcumin, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection by monocarbonyl this compound C: ameliorating the toxicity of mutant TDP-43 via HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
Dimethoxycurcumin: A Technical Guide to its Chemopreventive Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxycurcumin (DMC), a synthetic analogue of curcumin, has emerged as a promising chemopreventive agent with enhanced metabolic stability and bioavailability compared to its parent compound.[1][2] This technical guide provides a comprehensive overview of the current understanding of DMC's mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols. Through its ability to modulate key cellular signaling pathways, including the inhibition of NF-κB and activation of the Nrf2 pathway, DMC demonstrates significant potential in cancer prevention and therapy. This document aims to serve as an in-depth resource for researchers and professionals in the field of oncology drug development.
Introduction
Curcumin, the active compound in turmeric, has long been recognized for its therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects.[3] However, its clinical application has been hampered by poor bioavailability and rapid metabolism.[1][2] this compound, a structural analogue of curcumin, was developed to overcome these limitations.[1][2] Possessing two methoxy groups on each phenyl ring, DMC exhibits increased lipophilicity and metabolic stability, leading to improved pharmacokinetic properties.[1][4] Preclinical studies have demonstrated DMC's potent anticancer activities across various cancer types, including breast, colon, lung, and prostate cancer, making it a subject of intense research for its chemopreventive and therapeutic potential.[1][5][6]
Mechanisms of Action
This compound exerts its chemopreventive effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and resistance. The two most well-documented mechanisms are the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer.[7][8] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[7][9] DMC has been shown to be a potent inhibitor of the NF-κB signaling cascade.[4][7][9][10]
DMC suppresses the phosphorylation of NF-κB, which is a critical step for its activation.[7][9] This inhibition prevents the translocation of NF-κB from the cytoplasm to the nucleus, thereby blocking the transcription of its target genes.[7][9][10] These target genes include anti-apoptotic proteins like Bcl-2 and Bcl-xL, and inhibitors of apoptosis proteins (IAPs).[7][9] By downregulating these anti-apoptotic factors, DMC promotes programmed cell death in cancer cells.[9][10]
Furthermore, the inhibition of NF-κB by DMC can also suppress the expression of inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), which are involved in creating a pro-tumorigenic microenvironment.[4][5]
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[13][14] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[13][14]
This compound, similar to curcumin, is an activator of the Nrf2 pathway.[11][15] It is believed that the α,β-unsaturated carbonyl groups in the structure of DMC are crucial for this activity.[11] DMC induces the nuclear translocation of Nrf2, leading to the upregulation of Nrf2-target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][12][15] The proteins encoded by these genes play a critical role in detoxifying carcinogens and protecting cells from oxidative damage, thereby contributing to the chemopreventive effects of DMC.[11][12]
Induction of Apoptosis
A key outcome of DMC's activity is the induction of apoptosis in cancer cells. This is achieved through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[9][10][16][17]
-
Extrinsic Pathway: DMC can upregulate the expression of Fas ligand (FasL), which binds to its receptor Fas on the cell surface, initiating a signaling cascade that leads to the activation of caspase-8 and subsequently caspase-3, a key executioner caspase.[9][10][17]
-
Intrinsic Pathway: DMC can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][16][18] This results in the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and subsequently caspase-3.[16][17] DMC also modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members (Bcl-2, Bcl-xL) and increasing the levels of pro-apoptotic members (Bax, Bad).[9][10][18]
Other Signaling Pathways
Recent studies have indicated that DMC can also modulate other signaling pathways involved in cancer progression:
-
AMPK Activation: In triple-negative breast cancer cells, DMC has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor.[5][19] Activated AMPK can inhibit the mTOR pathway, which is crucial for cell growth and proliferation, and also suppress lipogenesis.[5][19]
-
Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer, DMC has been found to induce the degradation of the androgen receptor, a key driver of prostate cancer development and progression.[1][6]
Quantitative Data on Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Exposure Time (h) | Reference(s) |
| HCT116 | Colon Cancer | MTT | GI50: 3.3 | 48 | [2] |
| SW480 | Colon Cancer | CCK-8 | IC50: 160.10 | 48 | [20] |
| SW620 | Colon Cancer | CCK-8 | IC50: 34.00 | 48 | [20] |
| HT-29 | Colon Cancer | Not Specified | IC50: 43.4 | Not Specified | [1] |
| MCF-7 | Breast Cancer | MTT | IC50: ~10-15 | Not Specified | [1][6][18] |
| Caki | Renal Carcinoma | MTT | Not Specified | 12 | [16] |
| FaDu | Head and Neck Squamous Cell Carcinoma | MTT | Not Specified | 24 | [9][10] |
| NCI-H460 | Lung Cancer | MTT | Not Specified | Not Specified | [17] |
| A549 | Lung Cancer | Not Specified | Not Specified | Not Specified | [1] |
| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | Not Specified | [1] |
| HepG2/C3A | Hepatocellular Carcinoma | Not Specified | IC50: 37 | 24 | [1] |
| HPAF-II | Pancreatic Cancer | Crystal Violet | IC50: 11.03 | Not Specified | [21][22] |
| BxPC3 | Pancreatic Cancer | Crystal Violet | IC50: 12.90 | Not Specified | [21][22] |
| CFPAC | Pancreatic Cancer | Crystal Violet | IC50: 2.91 | Not Specified | [21][22] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Type | Animal Model | DMC Dose | Route of Administration | Outcome | Reference(s) |
| Breast Cancer | Nude mice with MCF-7 xenografts | 25 mg/kg | Not Specified | Greater tumor volume reduction than 50 mg/kg curcumin | [1][6] |
| Colon Cancer | Nude mice with SW480 and HT29 xenografts | Not Specified | Not Specified | Significant inhibition of tumor growth | [1] |
| Bladder Cancer | Not Specified | 75 mg/kg daily for 24 weeks | i.p. | Reduced incidence of bladder cancer | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan product.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate for a specified time (typically 1-4 hours).
-
For MTT assays, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations are quantified based on their fluorescence signals.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against NF-κB, Bcl-2, Bax, Nrf2, HO-1, or β-actin as a loading control).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
NF-κB Nuclear Translocation Assay
-
Principle: This assay determines the amount of activated NF-κB that has translocated from the cytoplasm to the nucleus.
-
Protocol:
-
Treat cells with this compound.
-
Separate the cytoplasmic and nuclear protein fractions using a nuclear/cytoplasmic extraction kit.
-
Determine the protein concentration of each fraction.
-
Analyze the levels of NF-κB (e.g., the p65 subunit) in both the cytoplasmic and nuclear fractions by Western blotting. Lamin B1 and β-actin are typically used as nuclear and cytoplasmic loading controls, respectively.
-
Alternatively, immunofluorescence staining can be used to visualize the subcellular localization of NF-κB.
-
Conclusion and Future Directions
This compound has demonstrated significant promise as a chemopreventive agent in a variety of preclinical models. Its enhanced stability and bioavailability compared to curcumin, coupled with its potent ability to modulate key oncogenic signaling pathways, make it an attractive candidate for further development. The inhibition of NF-κB and activation of Nrf2 appear to be central to its anticancer effects, leading to the induction of apoptosis and enhanced cellular defense against carcinogenic insults.
Future research should focus on several key areas. Further in vivo studies are needed to establish the optimal dosing, safety profile, and efficacy of DMC in a wider range of cancer models. The development of advanced nanoformulations could further improve its delivery and therapeutic index.[1] While preclinical data is robust, well-designed clinical trials are ultimately required to translate the promise of this compound into tangible benefits for cancer prevention and treatment. The information presented in this technical guide provides a solid foundation for these future endeavors.
References
- 1. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects and Mechanisms of Curcumin for the Prevention and Management of Cancers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic curcumin analogue with higher metabolic stability, inhibits NO production, inducible NO synthase expression and NF-kappaB activation in RAW264.7 macrophages activated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 13. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. This compound-induced cell death in human breast carcinoma MCF7 cells: evidence for pro-oxidant activity, mitochondrial dysfunction, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. In vitro additive antitumor effects of this compound and 5‐fluorouracil in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Drug Resistance in Cancer: this compound as a Functional Antioxidant Targeting ABCC3[v1] | Preprints.org [preprints.org]
- 22. Targeting Drug Resistance in Cancer: this compound as a Functional Antioxidant Targeting ABCC3 [mdpi.com]
Unveiling the Antioxidant Potential of Dimethoxycurcumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxycurcumin (DMC), a synthetic analog of curcumin, has garnered significant attention in the scientific community for its enhanced metabolic stability and potent biological activities. As a derivative of the well-studied polyphenol from Curcuma longa, DMC retains many of curcumin's beneficial properties, including its antioxidant capacity, while offering improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the antioxidant capabilities of this compound, presenting quantitative data, detailed experimental protocols for its assessment, and an elucidation of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research.
Quantitative Assessment of Antioxidant Capacity
The antioxidant activity of this compound has been evaluated using various in vitro assays, which quantify its ability to neutralize free radicals and inhibit oxidative processes. The following tables summarize the key quantitative data from multiple studies, allowing for a comparative analysis of its efficacy.
Table 1: Radical Scavenging Activity of this compound
| Assay | Model System | IC50 Value (µM) | Comparison | Reference |
| DPPH Radical Scavenging | Chemical Assay | Varies by study | Often compared to curcumin and other antioxidants | [1](1) |
| AAPH-induced Peroxyl Radical Scavenging | Linoleic Acid Oxidation | Slower reaction rate than curcumin | Rate constant for reaction with peroxyl radicals is much slower than curcumin.[2](2) | [2](2) |
| Superoxide Radical Scavenging | Chemical Assay | Comparable to curcumin | Rate constant for reaction with superoxide radicals is comparable to that of curcumin.[2](2) | [2](2) |
Table 2: Cellular and Enzyme-Modulating Antioxidant Effects
| Parameter | Cell Line/System | Effect of this compound | Comparison with Curcumin | Reference |
| Lipid Peroxidation | Human Peripheral Blood Mononuclear Cells (PBMC) | Decrease | Curcumin showed better activity.[3](3) | [3](3) |
| Catalase Activity | Human PBMC | Significant increase (almost twofold) | Better activity than curcumin.[3](3) | [3](3) |
| Glutathione Reductase (GR) Activity | Human PBMC | Significant reduction | Opposite effect to curcumin, which increased GR activity.[3](3) | [3](3) |
| Reduced Glutathione (GSH) Levels | Human PBMC | Significant reduction | Opposite effect to curcumin, which increased GSH levels.[3](3) | [3](3) |
| Heme Oxygenase-1 (HO-1) Expression | RAW264.7 Macrophages | Induction | Comparable to curcumin.[4][5](4) | [4][5](4) |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (and other test compounds)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.[6](7)
-
Sample Preparation: Dissolve this compound in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the DPPH working solution to each well. Then, add different concentrations of the this compound solution to the respective wells.[8](8) A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[6](7)
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8](8)
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
Phosphomolybdenum Assay (Total Antioxidant Capacity)
This method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, which results in the formation of a green phosphate/Mo(V) complex at acidic pH.
Materials:
-
Sulfuric acid (0.6 M)
-
Sodium phosphate (28 mM)
-
Ammonium molybdate (4 mM)
-
This compound
-
Water bath
-
Spectrophotometer
Procedure:
-
Reagent Solution: Prepare the reagent solution by mixing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.(--INVALID-LINK--)
-
Reaction: Combine an aliquot of the this compound solution with the reagent solution in a test tube.(--INVALID-LINK--)
-
Incubation: Incubate the tubes in a water bath at 95°C for 90 minutes.(--INVALID-LINK--)
-
Cooling and Measurement: After incubation, cool the samples to room temperature and measure the absorbance of the solution at 695 nm against a blank.[9](9)
-
Expression of Results: The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.[10](10)
β-Carotene Bleaching Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of β-carotene, which is induced by the products of linoleic acid oxidation. The discoloration of β-carotene is measured spectrophotometrically.
Materials:
-
β-carotene
-
Linoleic acid
-
Tween 40 (or other emulsifier)
-
Chloroform
-
Oxygenated distilled water
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
β-Carotene Emulsion Preparation: Dissolve β-carotene, linoleic acid, and Tween 40 in chloroform. Evaporate the chloroform under vacuum. Add oxygenated distilled water to the residue and shake vigorously to form an emulsion.[11](11)
-
Reaction: Add the β-carotene emulsion to the wells of a 96-well plate containing different concentrations of this compound.[11](11)
-
Measurement: Measure the initial absorbance at approximately 470 nm.
-
Incubation: Incubate the plate at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours), with absorbance readings taken at regular intervals.[11](11)
-
Calculation: The antioxidant activity is determined by comparing the rate of β-carotene bleaching in the presence and absence of the antioxidant.
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.
Nrf2/ARE Pathway Activation
A primary mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like this compound, which possess an α,β-unsaturated carbonyl group, can react with cysteine residues on Keap1.[4](4) This modification leads to a conformational change in Keap1, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of its target genes, initiating their transcription.[12](12) One of the key downstream targets of Nrf2 activation by this compound is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[4][5](4)
Caption: Nrf2 pathway activation by this compound.
Inhibition of NF-κB Signaling
Chronic inflammation is closely linked to oxidative stress. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. In some cellular contexts, demethoxycurcumin (a related curcuminoid) has been shown to inhibit the NF-κB signaling pathway.[13](13) This inhibition prevents the transcription of pro-inflammatory genes, thereby contributing to the overall antioxidant and cytoprotective effects. The inhibitory action can occur through the suppression of NF-κB phosphorylation, which is necessary for its translocation from the cytoplasm to the nucleus.[13](13)
Caption: Inhibition of the NF-κB signaling pathway.
Dual Role: Antioxidant and Pro-oxidant Activities
It is important to note that like curcumin, this compound can exhibit a dual role, acting as a pro-oxidant in tumor cells.[2](2) This pro-oxidant activity involves the generation of reactive oxygen species (ROS) within cancer cells, which can contribute to their cytotoxic effects. This differential activity—antioxidant in normal cells and pro-oxidant in cancer cells—is a key area of ongoing research and highlights its therapeutic potential in oncology.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound, from initial in vitro screening to the investigation of cellular mechanisms.
Caption: General workflow for antioxidant capacity assessment.
Conclusion
This compound presents a compelling profile as a potent antioxidant agent with enhanced metabolic stability compared to its parent compound, curcumin. Its ability to not only directly scavenge free radicals but also to modulate key cytoprotective signaling pathways, such as the Nrf2/ARE pathway, underscores its therapeutic potential. The differential antioxidant/pro-oxidant activity further suggests its utility in disease contexts like cancer. The standardized protocols and compiled quantitative data in this guide are intended to facilitate further research and development of this compound as a promising candidate for antioxidant-based therapies. Future investigations should continue to explore its in vivo efficacy and detailed molecular mechanisms in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential antioxidant/pro-oxidant activity of this compound, a synthetic analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin and its synthetic analogue this compound differentially modulates antioxidant status of normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. plant-stress.weebly.com [plant-stress.weebly.com]
- 10. 4.6. Phosphomolybdenum Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 13. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Dimethoxycurcumin Analogues: A Technical Guide
Abstract
Curcumin, a polyphenol derived from Curcuma longa, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. However, its clinical translation is hampered by poor bioavailability, low solubility, and rapid metabolism. To overcome these limitations, researchers have developed numerous analogues, with dimethoxycurcumin (DiMC) emerging as a particularly promising candidate. DiMC, a synthetic analogue, exhibits enhanced metabolic stability and, in many cases, superior biological efficacy compared to the parent compound. This technical guide provides an in-depth overview of the discovery and development of this compound and its analogues, focusing on their synthesis, mechanisms of action, and structure-activity relationships. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Natural products have long been a cornerstone of drug discovery. Curcumin, the principal curcuminoid in turmeric, demonstrates a remarkable spectrum of biological activities. It is known to modulate multiple signaling pathways, making it a potent agent against various chronic diseases, including cancer. Despite its therapeutic potential, curcumin's clinical utility is severely restricted by its poor pharmacokinetic profile.
The development of curcumin analogues aims to improve these properties while retaining or enhancing biological activity. This compound (DiMC), in which the phenolic hydroxyl groups of curcumin are replaced by methoxy groups, represents a significant advancement. This modification blocks the primary sites of glucuronidation and sulfation, leading to increased metabolic stability and improved bioavailability. Numerous studies have shown that DiMC is not only more stable but also exhibits more potent anticancer and anti-inflammatory effects than curcumin.
Synthesis of this compound Analogues
The synthesis of DiMC and related analogues typically involves a condensation reaction, most commonly the Claisen-Schmidt condensation. This method involves the reaction of a substituted benzaldehyde with a β-diketone, such as 2,4-pentanedione (acetylacetone), under basic or acidic conditions.
A general synthetic workflow is outlined below. The process allows for the introduction of various substituents on the aromatic rings, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Figure 1: General workflow for the synthesis of this compound analogues.
Biological Activities and Mechanisms of Action
This compound analogues have demonstrated a wide range of biological activities, primarily centered on their anti-inflammatory and anticancer properties. Their efficacy stems from the ability to modulate multiple cellular signaling pathways.
Anti-Cancer Activity
DiMC is more potent than curcumin at inhibiting proliferation and inducing apoptosis in various cancer cell lines, including colon, breast, renal, and glioma cells. The mechanisms underlying its anticancer effects are multifaceted and involve cell cycle arrest, induction of apoptosis, and inhibition of metastasis.
Apoptosis Induction: DiMC triggers apoptosis through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.
Figure 2: Intrinsic apoptosis pathway activated by DiMC.
Anti-Inflammatory Activity
Inflammation is a critical component of tumorigenesis and other chronic diseases. DiMC exerts potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.
NF-κB Pathway Inhibition: In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory genes. DiMC and its analogues inhibit this process by preventing the degradation of IκBα, thereby blocking NF-κB activation.
Figure 3: DiMC-mediated inhibition of the NF-κB signaling pathway.
Antioxidant Activity and Nrf2 Activation
DiMC also exhibits antioxidant properties by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, such as heme oxygenase-1 (HO-1). DiMC induces the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other protective genes.
Figure 4: Activation of the Nrf2-dependent antioxidant pathway by DiMC.
Quantitative Efficacy Data
The potency of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. DiMC consistently demonstrates lower IC50 values (indicating higher potency) than curcumin in many studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (DiMC) | HepG2/C3A | Hepatocellular Carcinoma | 37 | |
| This compound (DiMC) | HT-29 | Colon Cancer | 43.4 | |
| This compound (DiMC) | SW480 | Colon Cancer | 28.2 | |
| This compound (DiMC) | LN229 | Glioblastoma | 18.99 | |
| This compound (DiMC) | GBM8401 | Glioblastoma | 16.82 | |
| Curcumin | LN229 | Glioblastoma | 5.85 | |
| Curcumin | GBM8401 | Glioblastoma | 6.31 | |
| Curcumin | SW480 | Colon Cancer | 10.26 - 13.31 | |
| Analogue PGV-1 | MCF-7/mock | Breast Cancer | 5 | |
| Analogue 17 | MCF-7 | Breast Cancer | 0.4 |
Structure-Activity Relationship (SAR)
The development of potent curcumin analogues relies on a clear understanding of the relationship between chemical structure and biological activity.
-
Methoxy Groups : The presence and position of methoxy groups on the phenyl rings are critical. Replacing the hydroxyl groups of curcumin with methoxy groups (as in DiMC) enhances metabolic stability and often increases potency.
-
β-Diketone Moiety : This central linker is crucial for the biological activity of curcuminoids. It exists in a keto-enol tautomerism, which is believed to be important for its ability to chelate metals and interact with protein targets. However, this moiety also contributes to the compound's instability.
-
α,β-Unsaturated Carbonyl Groups : The two α,β-unsaturated carbonyl groups in the linker are essential for activity. They act as Michael acceptors, allowing for covalent interactions with nucleophilic residues (like cysteine) in target proteins, such as Keap1 and IKK.
Figure 5: Key structural elements governing the activity of this compound analogues.
Key Experimental Protocols
This section provides generalized protocols for key experiments used in the evaluation of this compound analogues.
General Synthesis of DiMC Analogues
This protocol is based on the Claisen-Schmidt condensation.
-
Dissolve the substituted benzaldehyde (2 equivalents) and 2,4-pentanedione (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst. For base-catalyzed reactions, add a solution of NaOH or use an amine like butylamine.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure curcumin analogue.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DiMC analogue for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells and treat with the DiMC analogue for the desired time to induce apoptosis.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blot for NF-κB Pathway Analysis
This technique is used to detect changes in key proteins of the NF-κB pathway.
-
Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the DiMC analogue.
-
Lyse the cells to extract total protein. For translocation studies, perform cytoplasmic and nuclear fractionation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Perspectives
This compound and its analogues represent a significant improvement over natural curcumin, offering enhanced metabolic stability and superior biological activity. Their ability to modulate critical signaling pathways like NF-κB, Nrf2, and various apoptotic cascades makes them highly promising candidates for the development of new therapeutics for cancer and inflammatory diseases.
Future research should focus on:
-
Synthesis of Novel Analogues: Designing and synthesizing new analogues with further improved pharmacokinetic profiles and target specificity.
-
Advanced Drug Delivery: Developing nanoformulations and other drug delivery systems to enhance the solubility and tumor-targeting capabilities of these hydrophobic compounds.
-
In Vivo Studies: Conducting comprehensive preclinical and clinical studies to validate the in vivo efficacy and safety of the most promising analogues.
-
Combination Therapies: Investigating the synergistic effects of DiMC analogues with existing chemotherapy agents to overcome drug resistance and improve treatment outcomes.
An In-depth Technical Guide on the Dual Pro-oxidant vs. Antioxidant Activity of Dimethoxycurcumin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethoxycurcumin (DiMC), a synthetic analogue of curcumin, presents a fascinating duality in its biological activity, functioning as both a pro-oxidant and an antioxidant. This behavior is highly dependent on the cellular context. In tumor cells, DiMC predominantly exhibits pro-oxidant effects, generating reactive oxygen species (ROS) to induce mitochondrial dysfunction and apoptosis, making it a promising anti-cancer agent.[1] Conversely, in normal cells, it can activate endogenous antioxidant pathways, offering cytoprotective effects. While methylation of the phenolic hydroxyl groups slightly diminishes its intrinsic radical-scavenging ability compared to curcumin, its pro-oxidant activity in tumor cells remains comparable and potent.[1][2] This guide provides a comprehensive analysis of this dual activity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Antioxidant Activity of this compound
The antioxidant properties of DiMC are multifaceted, involving direct radical scavenging and, more significantly, the upregulation of endogenous antioxidant defense systems.
Mechanisms of Antioxidant Action
-
Direct Radical Scavenging: DiMC can directly interact with and neutralize free radicals. The rate constant for its reaction with superoxide radicals is comparable to that of curcumin. However, its reactivity with peroxyl radicals is significantly slower, a characteristic attributed to the methylation of the phenolic hydroxyl groups which are crucial for hydrogen donation.[1][2]
-
Activation of the Nrf2-Keap1 Pathway: A primary mechanism for the antioxidant effect of DiMC is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). DiMC, likely due to its α,β-unsaturated carbonyl groups, can modify cysteine residues on Keap1.[3] This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.[4][5] A key target gene is Heme Oxygenase-1 (HO-1) , an enzyme with potent antioxidant and anti-inflammatory properties.[3][6] The HO-1 inducing activity of DiMC is comparable to that of curcumin.[3]
Signaling Pathway: Nrf2 Activation
The activation of the Nrf2 antioxidant response pathway by this compound is a critical component of its cytoprotective and anti-inflammatory effects.
Caption: Nrf2 Antioxidant Pathway Activation by this compound.
Quantitative Data on Antioxidant Activity
While specific IC50 values for DiMC in antioxidant assays are not as widely reported as for curcumin, comparative studies provide valuable insights. The methylation of the phenolic groups, essential for hydrogen donation, generally reduces the direct scavenging activity compared to curcumin.
| Compound | Assay | Result | Reference |
| This compound | Superoxide Radical Scavenging | Rate constant comparable to curcumin. | [1] |
| This compound | Peroxyl Radical Scavenging | Rate constant much slower than curcumin. | [1] |
| Demethoxycurcumin | DPPH Radical Scavenging (IC50) | 12.46 µg/mL | [7] |
| Curcumin | DPPH Radical Scavenging (IC50) | ~30-50 µg/mL | [8] |
| Demethoxycurcumin | AAPH-induced Linoleic Acid Oxidation (n) | 2.0 (peroxyl radicals trapped per molecule) | [9] |
| Curcumin | AAPH-induced Linoleic Acid Oxidation (n) | 2.7 (peroxyl radicals trapped per molecule) | [9] |
Table 1: Comparative Antioxidant Activity of Curcuminoids.
Pro-oxidant Activity of this compound
The anti-cancer efficacy of DiMC is largely attributed to its ability to act as a pro-oxidant, selectively inducing high levels of oxidative stress within tumor cells.[1] This effect is not observed in normal cultured cells, highlighting its therapeutic potential.
Mechanisms of Pro-oxidant Action
-
Generation of Reactive Oxygen Species (ROS): In various cancer cell lines, including breast, renal, and lung carcinoma, DiMC treatment leads to a significant increase in intracellular ROS levels.[10][11][12] This surge in ROS overwhelms the cancer cells' antioxidant capacity, leading to oxidative damage.
-
Inhibition of Thioredoxin Reductase (TrxR): DiMC can increase oxidative stress by inhibiting the thioredoxin system. It has been shown to inhibit TrxR in a dose-dependent manner, which impairs DNA repair and synthesis, contributing to cell death.[10]
-
Mitochondrial Dysfunction: The excessive ROS production triggers the mitochondrial pathway of apoptosis. This is characterized by a reduction in the mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and a decrease in cellular ATP production.[12][13]
-
Induction of Apoptosis: The cascade initiated by ROS and mitochondrial dysfunction culminates in apoptosis (programmed cell death). Cytochrome c release activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[13] DiMC has been shown to be more potent than curcumin in inducing apoptosis in human renal carcinoma cells.[13]
Signaling Pathway: Pro-oxidant Induced Apoptosis
The pro-oxidant activity of DiMC in cancer cells initiates a signaling cascade that ultimately leads to apoptotic cell death.
Caption: Pro-oxidant Apoptotic Pathway of this compound in Cancer Cells.
Quantitative Data on Pro-oxidant and Cytotoxic Activity
DiMC demonstrates potent cytotoxic effects against various cancer cell lines, which correlate with its pro-oxidant activity.
| Cell Line | Assay | Result (IC50) | Reference |
| Pancreatic (BxPC-3) | Cell Viability | 2.91 µM | [14] |
| Pancreatic (HPAF-II) | Cell Viability | 12.90 µM | [14] |
| Pancreatic (CFPAC-1) | Cell Viability | 7.93 µM | [14] |
| Breast (MCF-7) | Cell Viability (MTT) | Comparable to Curcumin | [12] |
| Breast (T-47D, MDA-MB-231) | Cell Viability | More potent than Curcumin | |
| A549 Lung Cancer | Thioredoxin Reductase Inhibition | - (Inhibition confirmed) |
Table 2: Pro-oxidant and Cytotoxic Activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of DiMC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a hydrogen/electron donor to neutralize the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve DiMC and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol to create a series of concentrations.
-
Reaction: Add a specific volume of the sample solution (e.g., 0.5 mL) to a larger volume of the DPPH solution (e.g., 2.5 mL).[15] A control sample containing only methanol instead of the antioxidant solution is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[15][16]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[16] The reduction in absorbance indicates scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against compound concentration.
Cellular ROS Detection using DCFH-DA
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
-
Cell Culture: Seed adherent cells (e.g., 1 x 10^5 cells/well) in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of DiMC for the desired time period (e.g., 2-6 hours). Include an untreated control and a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment media and wash the cells with a warm buffer (e.g., PBS or serum-free media). Add a working solution of DCFH-DA (typically 10-25 µM) to each well and incubate at 37°C for 30-45 minutes in the dark.[17][18]
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any extracellular probe.[17]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.[18][19] For flow cytometry, cells are harvested, washed, and resuspended before analysis.
-
Analysis: The increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[20][21]
-
Treatment: Replace the medium with fresh medium containing various concentrations of DiMC. Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted 1:10 in media) to each well and incubate for 4 hours at 37°C.[20][21] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis by treating cells with DiMC for the desired duration. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[23]
-
Staining: Add Annexin V-FITC conjugate (e.g., 5 µL per 100 µL of cell suspension) and a viability dye like Propidium Iodide (PI).[23][24]
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[24][25]
-
Analysis: Analyze the cells by flow cytometry as soon as possible.
Conclusion
This compound exhibits a context-dependent dual functionality that is of significant interest for drug development. Its ability to selectively induce a pro-oxidant state in cancer cells—leading to ROS generation, mitochondrial collapse, and apoptosis—positions it as a potent anti-cancer candidate with a favorable selectivity profile.[1][28] Concurrently, its capacity to activate the Nrf2/HO-1 antioxidant pathway in normal cells suggests a potential for cytoprotection and anti-inflammatory applications. The methylation of its phenolic groups enhances metabolic stability compared to curcumin, a crucial advantage for therapeutic development.[1] Further research focusing on optimizing its delivery and fully elucidating the molecular switches that govern its pro-oxidant versus antioxidant behavior will be critical in translating the therapeutic promise of this compound into clinical applications.
References
- 1. Differential antioxidant/pro-oxidant activity of this compound, a synthetic analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a metabolically stable analogue of curcumin enhances the radiosensitivity of cancer cells: Possible involvement of ROS and thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2.7. Assessment of Radical-Scavenging and Ferric-Reducing Activities [bio-protocol.org]
- 16. academicjournals.org [academicjournals.org]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doc.abcam.com [doc.abcam.com]
- 19. bioquochem.com [bioquochem.com]
- 20. 2.7.2. MTT Cytotoxic Assay [bio-protocol.org]
- 21. bds.berkeley.edu [bds.berkeley.edu]
- 22. wcrj.net [wcrj.net]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. kumc.edu [kumc.edu]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. spandidos-publications.com [spandidos-publications.com]
Initial Toxicity Screening of Dimethoxycurcumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxycurcumin (DMC), a synthetic analog of curcumin, has garnered significant interest in the scientific community due to its enhanced metabolic stability and superior bioavailability compared to its parent compound.[1][2] Like curcumin, DMC exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing key in vitro and in vivo toxicological data, detailing experimental methodologies, and illustrating relevant cellular pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the preclinical development of this promising therapeutic agent.
In Vitro Cytotoxicity Assessment
The initial evaluation of a compound's toxicity typically begins with in vitro cytotoxicity assays to determine its effect on cell viability and proliferation. This compound has been evaluated against a panel of human cancer cell lines and, importantly, in a normal human cell line to assess its selectivity.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity. The following table summarizes the reported IC50 values for this compound in various cell lines.
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| AGS | Gastric Adenocarcinoma | MTT | 48 | 52.1 | [4] |
| SW-620 | Colorectal Adenocarcinoma | MTT | 48 | Not specified, but noted as having a greater effect than on AGS and HepG2 cells. | [4] |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 115.6 | [4] |
| MCF-7 | Breast Cancer | Not specified | 24 | ≥5 | [5] |
| Caki | Renal Cell Carcinoma | Not specified | 24 | 37 | [5] |
| HT-29 | Colorectal Adenocarcinoma | CCK-8 | 72 | 43.4 | [6] |
| SW480 | Colorectal Adenocarcinoma | CCK-8 | 72 | 28.2 | [6] |
| NCM460 | Normal Colon Epithelial | CCK-8 | 72 | 454.8 | [6] |
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
The data indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, with significantly lower toxicity observed in the normal colon epithelial cell line NCM460.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., AGS, SW-620, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (DMC) stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
95% Ethanol or DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of DMC. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C.[4]
-
MTT Addition: Remove the medium and wash the cells with PBS. Add 100 µL of MTT solution (5 mg/mL) to each well and incubate for 2 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of 95% ethanol or DMSO to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
In Vivo Toxicity Assessment
In vivo studies are crucial for evaluating the systemic toxicity and safety profile of a drug candidate in a whole organism.
Acute and Sub-acute Toxicity Studies
An acute toxicity study of a this compound-human serum albumin (DMC-HSA) conjugate administered intravenously to mice showed no mortality or abnormal behavior.[7] There were no clinical toxicological indications in the central nervous, respiratory, cardiovascular, sensory, neuromuscular, gastrointestinal, and renal systems.[7] A sub-acute toxicity study also revealed no abnormal reactions immediately after injection.[7]
Another study on zebrafish embryos demonstrated the acute toxicity of this compound at various concentrations.[8]
Experimental Protocol: Acute Oral Toxicity Study (General Guideline)
This protocol is based on general guidelines for acute toxicity testing and should be adapted based on specific regulatory requirements.
Animals:
-
Healthy, young adult rodents (e.g., mice or rats) of a single sex are typically used for the initial test.
Procedure:
-
Dose Preparation: Prepare a formulation of this compound suitable for oral gavage.
-
Dosing: Administer a single dose of DMC to the animals. A limit test at 2000 or 5000 mg/kg body weight is often performed first.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9][10]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and cancer. While specific genotoxicity data for this compound is limited, studies on curcumin provide a relevant reference. A study on synthetic curcumin showed no evidence of mutagenicity in a bacterial reverse mutation test, but it was positive for inducing chromosomal aberrations in an in vitro mammalian chromosomal aberration test.[11] However, there was no evidence of genotoxicity in an in vivo mammalian micronucleus test.[11] this compound has been reported to induce DNA damage in breast cancer cells.[3]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537)
-
S9 metabolic activation system (to simulate mammalian metabolism)
-
This compound
-
Control mutagens
Procedure:
-
Preparation: Prepare various concentrations of DMC.
-
Incubation: Incubate the tester strains with DMC, with and without the S9 mix.
-
Plating: Plate the bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.[11][12]
Signaling Pathways in this compound-Induced Toxicity
Understanding the molecular mechanisms underlying the cytotoxic effects of this compound is essential for its development as a therapeutic agent. DMC has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways.
Key mechanisms include:
-
Mitochondrial Dysfunction: DMC can alter the mitochondrial membrane potential and decrease ATP synthase activity.[3]
-
Oxidative Stress: It acts as a pro-oxidant in cancer cells, leading to an increase in reactive oxygen species (ROS).[3][5]
-
Apoptosis Induction: DMC induces apoptosis through the activation of the caspase cascade and DNA fragmentation.[3][4] It also inhibits anti-apoptotic proteins like Bcl-2.[4]
-
Cell Cycle Arrest: DMC can cause cell cycle arrest at the G1/S or G2/M phase.[4][13]
-
NF-κB Inhibition: It is more effective than curcumin in inhibiting NF-κB activation, a key regulator of inflammation and cell survival.[3]
-
Modulation of Transcription Factors: DMC can increase p53 protein levels and reduce Sp1 levels, affecting the expression of their target genes involved in apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: A simplified diagram illustrating the key molecular events leading to apoptosis in cancer cells upon treatment with this compound.
Conclusion
The initial toxicity screening of this compound suggests a favorable preclinical safety profile, particularly its selective cytotoxicity towards cancer cells over normal cells. In vitro studies have established its cytotoxic efficacy and shed light on the underlying molecular mechanisms, primarily the induction of apoptosis through oxidative stress and mitochondrial dysfunction. Preliminary in vivo data also indicate a low level of systemic toxicity. Further comprehensive genotoxicity and long-term toxicity studies are warranted to fully characterize the safety of this compound for potential clinical applications. This guide provides a foundational understanding for researchers to design and interpret subsequent preclinical toxicity studies for this promising compound.
References
- 1. In vitro additive antitumor effects of this compound and 5‐fluorouracil in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and pharmacological evaluation of this compound: A metabolically stable curcumin analogue with a promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethoxy Curcumin Induces Apoptosis by Suppressing Survivin and Inhibits Invasion by Enhancing E-Cadherin in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute and Subchronic Toxicological Study of the Cocktail Extract from Curcuma xanthorrhiza Roxb, Phyllanthus niruri L. and Morinda citrifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Evaluation of the Genotoxicity and Subchronic Oral Toxicity of Synthetic Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute and subchronic toxicity as well as mutagenic evaluation of essential oil from turmeric (Curcuma longa L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Curcumin and this compound induced epigenetic changes in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimethoxycurcumin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxycurcumin (DiMC), a synthetic analog of curcumin, has demonstrated significant potential as an anti-cancer agent with improved metabolic stability and bioavailability compared to its parent compound.[1][2] DiMC exerts its effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[1][3][4] These application notes provide detailed experimental protocols for studying the effects of DiMC in cell culture, along with a summary of its reported cytotoxic and mechanistic activities.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay | Reference |
| HT-29 | Colon Cancer | 43.4 | 72 | CCK-8 | [3] |
| SW480 | Colon Cancer | 28.2 | 72 | CCK-8 | [3] |
| 786-O | Renal Cell Carcinoma | Not specified, but more potent than curcumin | Not specified | Not specified | [1] |
| Caki | Human Renal Carcinoma | Not specified, but induced apoptosis | Not specified | Not specified | [3] |
| HepG2/C3A | Hepatocellular Carcinoma | 37 | 24 | Not specified | [4] |
| A549 | Lung Cancer | Radiosensitizing effect at 2.5 mM | Not specified | Not specified | [4] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 2.91 - 12.90 | 72 | Crystal Violet | [5][6] |
| HPAF-II | Pancreatic Ductal Adenocarcinoma | 2.91 - 12.90 | 72 | Crystal Violet | [5][6] |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | 2.91 - 12.90 | 72 | Crystal Violet | [5][6] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect | Method | Reference |
| FaDu | 10 | 12.6% Apoptosis | Annexin V-FITC/PI Staining | [7] |
| FaDu | 20 | 24.69% Apoptosis | Annexin V-FITC/PI Staining | [7] |
| A431 | 5, 10, 20, 40, 80 | G2/M Phase Arrest | Flow Cytometry | [8] |
| HaCaT | 5, 10, 20, 40, 80 | G2/M Phase Arrest | Flow Cytometry | [8] |
| MCF7 | 5-50 | S-phase Arrest and Apoptosis | Not specified | [9] |
| HCT116 | 5 | Increased Apoptotic Cell Fraction | Flow Cytometry | [10] |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing and maintaining cell lines for experiments with this compound.
Materials:
-
Appropriate cell line (e.g., HT-29, SW480, A549, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain cells in T-75 flasks with complete growth medium in a humidified incubator.
-
Subculture the cells when they reach 70-80% confluency.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of trypsin-EDTA solution and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates at the desired density for experiments.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Materials:
-
Cells seeded in a 96-well plate (5,000 - 10,000 cells/well)
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared DiMC solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis induced by this compound using flow cytometry.[7]
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
-
Induction of Oxidative Stress: DiMC can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.[1][4]
-
NF-κB Pathway Inhibition: In some cancer cells, DiMC has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[4][7]
-
Nrf2 Activation: DiMC can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[11]
-
Cell Cycle Regulation: DiMC can induce cell cycle arrest, often at the G2/M or S phase, by modulating the expression of cell cycle regulatory proteins like p21 and cyclins.[1][4][9]
-
Apoptosis Induction: DiMC promotes apoptosis by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[3][8]
Visualizations
Caption: Experimental workflow for studying this compound in cell culture.
Caption: Signaling pathways modulated by this compound.
References
- 1. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and pharmacological evaluation of this compound: A metabolically stable curcumin analogue with a promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethoxy Curcumin Induces Apoptosis by Suppressing Survivin and Inhibits Invasion by Enhancing E-Cadherin in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of demethoxycurcumin on the viability and apoptosis of skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Dimethoxycurcumin Stock Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of dimethoxycurcumin (DiMC) stock solutions for various experimental applications. DiMC, a synthetic analog of curcumin, offers enhanced metabolic stability, making it a compound of interest for therapeutic development. Proper preparation of stock and working solutions is critical for obtaining reproducible and reliable experimental results.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents. Understanding its solubility is key to preparing appropriate stock solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) at Max Solubility |
| Dimethyl Sulfoxide (DMSO) | 5 - 100 | 12.6 - 252.3 |
| Dimethylformamide (DMF) | 10 | 25.2 |
| Ethanol | 0.25 | 0.63 |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | 0.76 |
Data compiled from multiple sources. Note that solubility in DMSO can be increased with warming and sonication.
Stability and Storage of Stock Solutions
This compound is more metabolically stable than its parent compound, curcumin. However, proper storage of stock solutions is crucial to prevent degradation.
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Recommended Storage Duration |
| Crystalline Solid | -20°C | ≥ 4 years |
| In DMSO or DMF | -80°C | Up to 6 months |
| In DMSO or DMF | -20°C | Up to 1 month |
| Aqueous Solutions | 4°C | Not recommended for more than one day |
It is highly recommended to prepare fresh aqueous dilutions for each experiment. To avoid repeated freeze-thaw cycles, which can degrade the compound, stock solutions should be aliquoted into smaller, single-use volumes.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (FW: 396.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Calculate the required mass of this compound:
-
For 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 0.1 L * 0.1 mol/L * 396.43 g/mol = 3.9643 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the weighed this compound to a sterile amber vial.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 60°C) or sonication can aid dissolution.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions for treating cells in culture. It is crucial to maintain a low final concentration of the organic solvent (e.g., DMSO) to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw the stock solution:
-
Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To improve accuracy, especially for lower final concentrations, prepare an intermediate dilution. For example, to make a 1 mM intermediate stock:
-
Dilute 10 µL of the 100 mM stock solution in 990 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired treatment concentration.
-
Example for a 10 µM final concentration:
-
Add 1 µL of the 10 mM intermediate stock to 999 µL of cell culture medium.
-
Alternatively, add 0.1 µL of the 100 mM stock to 999.9 µL of cell culture medium.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to account for any effects of the solvent on the cells.
-
-
Apply to cells:
-
Immediately add the prepared working solutions and vehicle control to your cell cultures.
-
Preparation of Formulations for In Vivo Studies
For in vivo administration, this compound is often formulated to improve its bioavailability. A common method involves creating a suspension.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Homogenizer or sonicator
Protocol:
-
Prepare the CMC-Na solution:
-
Dissolve the appropriate amount of CMC-Na in sterile water to make a 0.5% (w/v) solution.
-
-
Prepare the this compound suspension:
-
For a 5 mg/mL suspension, weigh 5 mg of this compound powder.
-
Add the powder to 1 mL of the 0.5% CMC-Na solution.
-
Mix thoroughly using a homogenizer or sonicator until a uniform suspension is achieved.
-
-
Administration:
-
The resulting homogeneous suspension can be used for oral administration. For intravenous administration, more advanced formulations like polymeric micelles may be required to ensure solubility and stability in the bloodstream.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
Caption: Experimental workflow for using this compound.
Caption: Key signaling pathways modulated by this compound.
Application Notes and Protocols for Utilizing Dimethoxycurcumin in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxycurcumin (DMC), a synthetic analog of curcumin, has garnered significant interest in oncological research due to its potent pro-apoptotic and anti-proliferative effects across various cancer cell lines.[1] These application notes provide a comprehensive guide for researchers utilizing DMC in apoptosis assays. The protocols detailed below are synthesized from established methodologies and offer a framework for investigating the apoptotic mechanisms induced by DMC.
This compound has been shown to induce apoptosis through multiple signaling pathways. A primary mechanism involves the inhibition of the NF-κB pathway, which prevents the translocation of NF-κB from the cytosol to the nucleus, thereby downregulating anti-apoptotic gene expression.[2][3] Additionally, DMC can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4] The intrinsic pathway is often initiated by the generation of reactive oxygen species (ROS), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[5][6] The extrinsic pathway can be activated through the upregulation of Fas ligand (FasL), leading to the activation of caspase-8.[3]
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis induction in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| FaDu | Head and Neck Squamous Cell Carcinoma | 24 | 37.78 ± 2 | [7] |
| HT-29 | Colon Cancer | 72 | 43.4 | [1] |
| SW480 | Colon Cancer | 72 | 28.2 | [1] |
| MG-63 | Osteosarcoma | Not Specified | 54.4 | [4] |
Table 2: Induction of Apoptosis by this compound in FaDu Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Population (%) | Citation |
| Control | 0 | 24 | 1.98 | [2] |
| DMC | 10 | 24 | 12.6 | [2] |
| DMC | 20 | 24 | 24.69 | [2] |
Table 3: Induction of Apoptosis by this compound in Colon Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Citation | | :--- | :--- | :--- | :--- | :--- | | HT-29 | Control | 0 | 72 | 5.1 ± 0.4 |[1] | | HT-29 | DMC | 43.4 (IC50) | 72 | 10.23 ± 0.8 |[1] | | SW480 | Control | 0 | 72 | 7.0 ± 0.5 |[1] | | SW480 | DMC | 28.2 (IC50) | 72 | 20.8 ± 1.7 |[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess apoptosis induced by this compound.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
This compound (DMC)
-
Cancer cell line of interest (e.g., FaDu, HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of DMC (e.g., 0, 10, 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: After incubation, collect the cell culture supernatant (containing floating cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution.[10]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]
Protocol 2: Caspase-3/7 Activity Assay
This colorimetric or fluorometric assay measures the activity of executioner caspases 3 and 7.[2][11]
Materials:
-
DMC-treated and control cell lysates
-
Caspase-3/7 Activity Assay Kit (containing a specific substrate like Ac-DEVD-pNA and a lysis buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with DMC as described in Protocol 1.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions. This typically involves incubation with a supplied lysis buffer.
-
Lysate Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).[11]
-
Analysis: Compare the readings from the DMC-treated samples to the untreated control to determine the fold increase in caspase-3/7 activity.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[12]
Materials:
-
DMC-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Prepare cell lysates from DMC-treated and control cells and determine the protein concentration as in Protocol 2.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and the appearance of cleaved forms of caspase-3 and PARP are indicative of apoptosis.[12]
Visualizations: Signaling Pathways and Experimental Workflow
Diagram 1: Signaling Pathways of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via multiple signaling pathways.
Diagram 2: Experimental Workflow for Apoptosis Assay
Caption: A generalized workflow for assessing this compound-induced apoptosis.
References
- 1. Dimethoxy Curcumin Induces Apoptosis by Suppressing Survivin and Inhibits Invasion by Enhancing E-Cadherin in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Apoptotic activity of demethoxycurcumin in MG-63 human osteosarcoma cells -International Journal of Oral Biology | Korea Science [koreascience.kr]
- 5. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 7. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Dimethoxycurcumin in Colon Cancer Cell Lines: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of dimethoxycurcumin (DMC), a synthetic analog of curcumin, in the context of colon cancer research. DMC has demonstrated significant potential as an anti-cancer agent, exhibiting enhanced stability and bioavailability compared to its parent compound. These notes summarize key findings on its efficacy in various colon cancer cell lines and provide detailed protocols for replicating and expanding upon this research.
Introduction
This compound has emerged as a promising candidate for colon cancer therapy. Studies have shown that DMC effectively inhibits the proliferation of colon cancer cells, induces apoptosis (programmed cell death), and impedes cell migration, a critical process in cancer metastasis.[1][2] Its mechanism of action involves the modulation of several key signaling pathways implicated in tumorigenesis and progression. Notably, DMC has shown selectivity, with significantly lower toxicity towards normal colon epithelial cells compared to their cancerous counterparts.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various colon cancer cell lines.
Table 1: IC50 Values of this compound in Colon Cell Lines
| Cell Line | Type | IC50 (µM) | Treatment Duration | Assay | Reference |
| HT-29 | Colon Adenocarcinoma | 43.4 | 72 hours | CCK-8 | [1][2] |
| SW480 | Colon Adenocarcinoma | 28.2 | 72 hours | CCK-8 | [1][2] |
| SW620 | Colon Adenocarcinoma | 34.00 | 48 hours | CCK-8 | [4][5] |
| NCM460 | Normal Colon Epithelial | 454.8 | 72 hours | CCK-8 | [1][2] |
Table 2: Effect of this compound on Apoptosis in Colon Cancer Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) | Fold Increase | Reference |
| HT-29 | Control | 5.1 ± 0.4 | - | [1] |
| HT-29 | 43.4 µM DMC (IC50) | 10.23 ± 0.8 | ~2.0 | [1] |
| SW480 | Control | 7.0 ± 0.5 | - | [1] |
| SW480 | 28.2 µM DMC (IC50) | 20.8 ± 1.7 | ~3.0 | [1] |
Table 3: Effect of this compound on Cell Migration
| Cell Line | Treatment | Migrated Cells (Count) | % Inhibition | Reference |
| HT-29 | Control | 63.7 ± 4.9 | - | [1] |
| HT-29 | DMC (IC50) | 46.7 ± 3.2 | ~26.7 | [1] |
| SW480 | Control | 60.3 ± 3.8 | - | [1] |
| SW480 | DMC (IC50) | 44.7 ± 2.5 | ~25.9 | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through multiple signaling pathways. The primary mechanisms identified in colon cancer cells include the induction of apoptosis via survivin downregulation and the inhibition of migration through the upregulation of E-cadherin.
Apoptosis Induction Pathway
DMC treatment leads to a decrease in the expression of survivin, an inhibitor of apoptosis protein. This downregulation of survivin allows for the activation of caspase-3, a key executioner caspase. Activated caspase-3 then cleaves essential cellular substrates, including PARP (Poly (ADP-ribose) polymerase), ultimately leading to apoptosis.[1][2][3]
Inhibition of Cell Migration
DMC has been shown to inhibit the migration of colon cancer cells by upregulating the expression of E-cadherin.[1][2] E-cadherin is a crucial component of adherens junctions, which are responsible for maintaining cell-cell adhesion and epithelial cell polarity. Increased E-cadherin expression strengthens these junctions, thereby reducing cell motility and invasive potential.
References
- 1. Dimethoxy Curcumin Induces Apoptosis by Suppressing Survivin and Inhibits Invasion by Enhancing E-Cadherin in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethoxy Curcumin Induces Apoptosis by Suppressing Survivin and Inhibits Invasion by Enhancing E-Cadherin in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro additive antitumor effects of this compound and 5‐fluorouracil in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethoxy Curcumin Induces Apoptosis by Suppressing Survivin and Inhibits Invasion by Enhancing E-Cadherin in Colon Cancer Cells [periodicos.capes.gov.br]
Protocol for Assessing Mitochondrial Dysfunction with Dimethoxycurcumin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethoxycurcumin (DMC), a synthetic analog of curcumin, has demonstrated significant potential as an anticancer agent by inducing mitochondrial dysfunction in various cancer cell lines.[1][2] This document provides a comprehensive set of protocols for assessing the effects of this compound on mitochondrial function. The methodologies detailed below are designed to enable researchers to investigate key parameters of mitochondrial health, including the production of reactive oxygen species (ROS), mitochondrial membrane potential (ΔΨm), cellular ATP levels, and the activation of apoptotic pathways.
Key Mitochondrial Dysfunction Parameters Induced by this compound
This compound has been shown to induce mitochondrial dysfunction through several key mechanisms:
-
Induction of Oxidative Stress: DMC treatment leads to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[3][4][5]
-
Depolarization of Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial dysfunction, the loss of ΔΨm is a critical event in the apoptotic cascade.[3][4][6]
-
Depletion of Cellular ATP: By disrupting mitochondrial function, DMC can lead to a decrease in cellular ATP levels, indicating a bioenergetic crisis.[1][2][3][4]
-
Activation of Caspase-Dependent Apoptosis: The mitochondrial-dependent apoptotic pathway is triggered, leading to the activation of key executioner caspases.[5][6]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on various parameters of mitochondrial dysfunction as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability Reduction | Reference |
| NCI-H460 | 35 | 48 | Significant decrease | [6] |
| MCF7 | 5-50 | Not Specified | Dose-dependent decrease | [3][4] |
| Caki | Not Specified | 24 | Dose-dependent decrease | [5] |
Table 2: Effect of this compound on Mitochondrial Parameters
| Parameter | Cell Line | Concentration (µM) | Incubation Time (h) | Observation | Reference |
| ROS Production | NCI-H460 | 35 | Various | Increased | [6] |
| MCF7 | 5-50 | Not Specified | Increased | [3][4] | |
| Caki | Not Specified | Not Specified | Increased | [5] | |
| Mitochondrial Membrane Potential (ΔΨm) | NCI-H460 | 35 | Various | Decreased | [6] |
| MCF7 | 5-50 | Not Specified | Decreased | [3][4] | |
| Cellular ATP Levels | MCF7 | 5-50 | Not Specified | Decreased | [3][4] |
| Caspase-3 Activity | NCI-H460 | 35 | 6, 24, 48 | Increased | [6] |
| Caki | Not Specified | Not Specified | Increased | [5] | |
| Caspase-9 Activity | NCI-H460 | 35 | 6, 24, 48 | Increased | [6] |
| Caspase-8 Activity | NCI-H460 | 35 | 6, 24, 48 | Increased | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for assessing mitochondrial dysfunction.
Caption: this compound-induced mitochondrial apoptotic pathway.
Caption: General workflow for assessing mitochondrial dysfunction.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., NCI-H460, MCF7) in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
DMC Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 5-50 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of DMC. Include a vehicle control (medium with the same concentration of DMSO used for the highest DMC concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours) before proceeding to the specific assays.
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
DCFH-DA (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Treated and control cells in culture plates
Procedure:
-
Following DMC treatment, remove the culture medium and wash the cells twice with PBS.
-
Prepare a working solution of DCFH-DA by diluting the stock solution to a final concentration of 10 µM in PBS.[6]
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[6]
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in 500 µl of PBS.[6]
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. For flow cytometry, analyze at least 10,000 cells per sample.[5] Use an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
3. Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)), a lipophilic cationic dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
DiOC6(3) (40 µM stock in DMSO)
-
PBS
-
Treated and control cells in culture plates
Procedure:
-
After treatment with DMC, harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in 500 µl of PBS containing 4 µmol/l of DiOC6(3).[6]
-
Incubate the cells for 30 minutes at 37°C in the dark.[6]
-
Analyze the cells immediately by flow cytometry, measuring the fluorescence intensity in the FL1 channel. A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of ΔΨm.
4. Determination of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify cellular ATP levels.
Materials:
-
Commercially available ATP luminescence assay kit (e.g., from Promega or Dojindo)
-
Treated and control cells in a 96-well plate
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the specific ATP assay kit.
-
Typically, the protocol involves adding a single reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.
-
After a short incubation period (as specified by the kit), measure the luminescence using a luminometer.
-
The amount of light produced is directly proportional to the amount of ATP present.
-
Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.
5. Measurement of Caspase-3/7 Activity
This protocol utilizes a luminogenic substrate that is cleaved by active caspase-3 and -7, producing a luminescent signal.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit (Promega)
-
Treated and control cells in a 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the treated and control cells to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µl of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence in the treated cells compared to the control cells indicates an increase in caspase-3/7 activity.[7]
References
- 1. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced cell death in human breast carcinoma MCF7 cells: evidence for pro-oxidant activity, mitochondrial dysfunction, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Curcumin Analog CH-5 Exerts Anticancer Effects in Human Osteosarcoma Cells via Modulation of Transcription Factors p53/Sp1 | MDPI [mdpi.com]
Application Notes and Protocols for the Administration of Dimethoxycurcumin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of dimethoxycurcumin (DMC), a promising analog of curcumin, in preclinical animal studies. This compound has demonstrated enhanced metabolic stability and efficacy in various disease models, particularly in oncology.[1] This document outlines detailed protocols for formulation, administration routes, and dosages, and summarizes key quantitative data from relevant studies. Additionally, it provides visual representations of the primary signaling pathways modulated by DMC to facilitate a deeper understanding of its mechanism of action.
Formulations of this compound for In Vivo Administration
Due to its lipophilic nature and poor aqueous solubility, appropriate formulation is critical for the effective in vivo delivery of this compound.[1] Several formulation strategies have been successfully employed in animal studies to enhance its bioavailability and therapeutic efficacy.
Polymeric Micelles for Intravenous Administration
Polymeric micelles are nanosized, core-shell structures that can encapsulate hydrophobic drugs like DMC, improving their solubility, stability, and pharmacokinetic profile.[1][2][3] A common method for preparing DMC-loaded polymeric micelles is the thin-film hydration technique.[3]
Protocol for Preparation of DMC-Loaded mPEG-PCL-Phe(Boc) Micelles [3]
-
Dissolution: Dissolve this compound and the amphiphilic block copolymer (e.g., mPEG-PCL-Phe(Boc)) in a suitable organic solvent, such as absolute ethanol, in a round-bottom flask. A typical ratio is 1:9 (DMC:copolymer, w/w).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at 40°C to form a thin, transparent drug-polymer film on the flask's inner surface.
-
Hydration: Hydrate the film with purified water or a buffer solution (e.g., PBS) by gentle agitation at a temperature above the glass transition temperature of the polymer (e.g., 50°C). This process allows for the self-assembly of the copolymer into micelles with DMC encapsulated in the hydrophobic core.
-
Filtration and Lyophilization: Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any aggregates. For long-term storage, the solution can be lyophilized to obtain a powder that can be reconstituted with sterile water or saline before use.
Solution in Dimethyl Sulfoxide (DMSO) for Intraperitoneal Administration
For intraperitoneal (IP) injections, this compound can be dissolved in dimethyl sulfoxide (DMSO). However, care must be taken to minimize DMSO-induced toxicity.
Protocol for Preparation and Administration of DMC in DMSO [4][5]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: On the day of injection, dilute the stock solution with a sterile vehicle such as phosphate-buffered saline (PBS) or 0.9% saline to the desired final concentration.
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the injected solution is low, ideally 2% or less, to avoid animal toxicity.[5] If precipitation occurs upon dilution, a co-solvent such as PEG 400 or Tween 80 may be cautiously used.
-
Administration: Administer the solution via intraperitoneal injection following established animal handling and injection protocols.
Formulations for Oral Administration
Oral delivery of this compound requires formulations that enhance its absorption from the gastrointestinal tract.
Protocol for Oral Gavage Administration [6][7][8]
-
Vehicle Selection: Due to its lipophilic nature, DMC can be suspended in an oil-based vehicle such as corn oil or peanut oil, or in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (CMC).[7][8]
-
Preparation of Suspension: Triturate the required amount of this compound powder with a small amount of the chosen vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired concentration.
-
Administration: Administer the suspension to the animal using a gavage needle of the appropriate size. The volume administered should be based on the animal's body weight, typically not exceeding 10 ml/kg for mice.
Experimental Protocols
The following are generalized protocols for in vivo studies. Specific parameters such as animal strain, age, and tumor model should be adapted based on the experimental design.
Xenograft Tumor Model in Mice[6][9]
-
Cell Culture: Culture the desired human cancer cell line (e.g., HeLa, SW480) under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^7 cells in sterile PBS or culture medium) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Caliper measurements of the tumor dimensions (length and width) should be taken to calculate tumor volume. A common formula is: Tumor Volume = (Length × Width²) / 2.[9]
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-120 mm³), randomize the animals into control and treatment groups.[10]
-
Drug Administration: Administer this compound or the vehicle control according to the chosen route, dose, and schedule.
-
Data Collection: Continue to measure tumor volume and body weight regularly (e.g., twice a week) throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Quantitative Data from Animal Studies
The following tables summarize quantitative data on the efficacy and toxicity of this compound from various animal studies.
Table 1: Efficacy of this compound in Animal Models of Cancer
| Animal Model | Cancer Type | Treatment Protocol | Outcome Measures | Results | Reference |
| Nude mice | Colon Cancer (SW480 xenograft) | 50 mg/kg, p.o., 5 days/week for 3 weeks | Tumor Volume | Significantly smaller tumors compared to normal saline control. | [6] |
| Nude mice | Colon Cancer (HT-29 xenograft) | 50 mg/kg, p.o., 5 days/week for 3 weeks | Tumor Volume | Significantly smaller tumors compared to normal saline control. | [6] |
| Nude mice | Cervical Cancer (HeLa xenograft) | 30 mg/kg and 50 mg/kg, i.p., every 2 days | Tumor Weight and Volume | Significant reduction in tumor weight and volume at both doses. | [10] |
| BALB/c mice | Leukemia (WEHI-3 cells) | 15, 30, and 60 mg/kg, i.p., every two days for 14 days | Spleen and Liver Weight | Significant decrease in spleen weight at 30 and 60 mg/kg; significant decrease in liver weight at 60 mg/kg. | [4] |
Table 2: Toxicity Profile of this compound in Animal Studies
| Animal Model | Treatment Protocol | Key Toxicity Findings | Reference |
| BALB/c mice | 15, 30, and 60 mg/kg, i.p., in DMSO, every two days for 14 days | No significant effect on animal appearance or body weight. | [4] |
| Nude mice | 50 mg/kg, p.o., 5 days/week for 3 weeks | No significant changes in body weight. | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.[2] By preventing the phosphorylation and subsequent degradation of IκBα, DMC sequesters the NF-κB (p65/p50) dimer in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of target genes that promote cell survival and inflammation.[10]
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
Similar to its parent compound, curcumin, this compound is also known to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, growth, and survival.[2] By inhibiting this pathway, DMC can suppress tumor growth and induce apoptosis.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Caption: Workflow for an in vivo xenograft study.
References
- 1. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demethoxycurcumin inhibits the growth of human lung cancer cells by targeting of PI3K/AKT/m-TOR signalling pathway, induction of apoptosis and inhibition of cell migration and invasion | Tropical Journal of Pharmaceutical Research [ajol.info]
- 3. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the anti-tumoral effect of curcumin on the mice in which Ehrlich ascites and solid tumor is created - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Dimethoxycurcumin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethoxycurcumin (DMC), a synthetic analog of curcumin, has demonstrated significant potential as a therapeutic agent, exhibiting anti-inflammatory, anti-cancer, and neuroprotective properties. A key method for elucidating the molecular mechanisms underlying these effects is Western blot analysis. This technique allows for the specific detection and quantification of changes in protein expression and post-translational modifications in response to DMC treatment. These application notes provide a summary of proteins and signaling pathways modulated by DMC, as identified through Western blot analysis, and a detailed protocol for performing this technique.
Data Presentation: Proteins Modulated by this compound
The following tables summarize the qualitative and quantitative changes in protein expression observed in various cell lines after treatment with this compound. This data has been compiled from multiple studies and is intended to serve as a reference for researchers investigating the effects of DMC.
Apoptosis-Related Proteins
This compound has been shown to induce apoptosis in several cancer cell lines through the modulation of key regulatory proteins.
| Protein | Cell Line(s) | Effect of DMC Treatment | Reference(s) |
| Anti-Apoptotic | |||
| Bcl-2 | A431, HaCaT, FaDu | Decreased Expression | [1][2][3] |
| Bcl-xL | FaDu | Decreased Expression | [3] |
| Survivin | HT-29, SW480 | Decreased Expression | |
| Pro-Apoptotic | |||
| BAX | A431, HaCaT, FaDu | Increased Expression | [1][2][3] |
| Bad | FaDu | Increased Expression | [3] |
| Cytochrome c | A431, HaCaT, Caki | Increased Release to Cytosol | [1][2][4] |
| Caspases | |||
| Cleaved Caspase-3 | A431, HaCaT, HT-29, SW480, Caki, NCI-H460, FaDu, PC-3 | Increased Expression/Activity | [1][2][3][4][5][6] |
| Cleaved Caspase-8 | NCI-H460, FaDu | Increased Expression/Activity | [3][5] |
| Cleaved Caspase-9 | A431, HaCaT, NCI-H460, FaDu | Increased Expression/Activity | [1][2][3][5] |
| Cleaved PARP | HT-29, SW480, NCI-H460, FaDu | Increased Expression | [3][5] |
Cell Cycle-Related Proteins
This compound can induce cell cycle arrest, and Western blot analysis has identified several key protein targets.
| Protein | Cell Line(s) | Effect of DMC Treatment | Reference(s) |
| Cell Cycle Inhibitors | |||
| p21 | NCI-H460 | Increased Expression | [5] |
| p27 | NCI-H460 | Increased Expression | [5] |
| Cell Cycle Progression | |||
| CDC25A | NCI-H460 | Decreased Expression | [5] |
| Cyclin A | NCI-H460 | Decreased Expression | [5] |
| Cyclin E | NCI-H460 | Decreased Expression | [5] |
| CDK2 | NCI-H460 | Decreased Expression | [5] |
Inflammation and Other Signaling Pathway-Related Proteins
This compound has been shown to modulate inflammatory pathways and other critical signaling cascades.
| Protein | Cell Line(s) | Effect of DMC Treatment | Reference(s) |
| NF-κB Pathway | |||
| Phospho-NF-κB | FaDu, N9 microglia | Decreased Expression | [3][7] |
| MAPK Pathway | |||
| p-ERK, p-JNK, p-p38 | N9 microglia | Decreased Phosphorylation | [7] |
| Nrf2 Pathway | |||
| HO-1 | RAW264.7 | Increased Expression | [8] |
| Nrf2 | RAW264.7 | Increased Nuclear Translocation | [8] |
| PI3K/Akt/mTOR Pathway | |||
| Phospho-Akt | MDA-MB-231 | Decreased Phosphorylation | [9] |
| Phospho-mTOR | MDA-MB-231 | Decreased Phosphorylation | [9] |
| Phospho-4E-BP1 | MDA-MB-231 | Decreased Phosphorylation | [9] |
| Other | |||
| iNOS | RAW264.7, N9 microglia | Decreased Expression | [7][10] |
| COX-2 | RAW264.7 | Decreased Expression | [10] |
| MMP-2 | PC-3 | Decreased Activity | [6] |
| E-cadherin | HT-29, SW480 | Increased Expression |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptotic Pathway
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Western Blot Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed, generalized protocol for performing Western blot analysis to assess the effect of this compound on protein expression in cultured cells.
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
Cell Harvesting: After treatment, place the culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Scraping and Collection: Scrape the adherent cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Use a standard protein quantification method, such as the Bicinchoninic Acid (BCA) assay, to determine the protein concentration of each sample.
-
Standard Curve: Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) of known concentrations to generate a standard curve.
-
Measurement: Follow the manufacturer's instructions for the BCA assay kit. In brief, add the BCA working reagent to the standards and unknown samples in a microplate. Incubate at 37°C for 30 minutes.
-
Analysis: Measure the absorbance at 562 nm using a microplate reader. Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Based on the protein quantification results, dilute the protein lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration and estimate the molecular weight of the target proteins.
-
Running the Gel: Place the gel in an electrophoresis tank filled with running buffer. Apply a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in 100% methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, and another sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Electrotransfer: Place the sandwich into a transfer apparatus filled with cold transfer buffer. Perform the transfer at a constant current or voltage (e.g., 100 V for 1-2 hours) at 4°C.
Immunodetection
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody specific to the protein of interest in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
Signal Detection and Analysis
-
Chemiluminescent Detection: Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading. The results can be expressed as fold change relative to the vehicle-treated control.
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. Protocols · Benchling [benchling.com]
- 3. iitg.ac.in [iitg.ac.in]
- 4. nsjbio.com [nsjbio.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad.com [bio-rad.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Dimethoxycurcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of the cell cycle is a fundamental process that ensures the fidelity of cell division. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Cell cycle checkpoints are sophisticated signaling pathways that monitor the integrity of the genome and cellular processes, and can induce cell cycle arrest to allow for repair or trigger apoptosis if the damage is irreparable. Small molecules that can modulate cell cycle progression are of significant interest in drug discovery and development.
Dimethoxycurcumin, a synthetic analog of curcumin, has demonstrated potent anti-cancer properties, including the induction of cell cycle arrest in various cancer cell lines.[1][2] Flow cytometry is a powerful and high-throughput technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry. Additionally, it presents quantitative data on the effects of this compound and illustrates the potential underlying signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the cell cycle distribution of human colon cancer cell lines, SW480 and SW620. Cells were treated with varying concentrations of this compound (DMC) for 24 hours and analyzed by flow cytometry. Data is presented as the percentage of cells in each phase of the cell cycle.
Table 1: Effect of this compound on Cell Cycle Distribution of SW480 Cells [3]
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Group A) | 67.69 ± 1.43 | - | - |
| DMC (Group B) | 72.97 ± 0.16 | - | - |
| 5-Fu (Group C) | 70.73 ± 0.60 | - | - |
| DMC + 5-Fu (Group D) | 76.01 ± 1.24 | - | - |
Data for S and G2/M phases were not explicitly provided in the source.
Table 2: Effect of this compound on Cell Cycle Distribution of SW620 Cells [3]
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Group A) | 66.59 ± 1.33 | - | - |
| DMC (Group B) | 73.13 ± 0.29 | - | - |
| 5-Fu (Group C) | 71.32 ± 0.26 | - | - |
| DMC + 5-Fu (Group D) | 75.35 ± 1.12 | - | - |
Data for S and G2/M phases were not explicitly provided in the source.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using propidium iodide staining and flow cytometry.
Materials
-
Cancer cell line of interest (e.g., SW480, SW620, A549)
-
This compound (DMC)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 3. Demethoxycurcumin induces Bcl-2 mediated G2/M arrest and apoptosis in human glioma U87 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Dimethoxycurcumin in Combination with Other Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethoxycurcumin (DMC), a potent and more stable analog of curcumin, in combination with conventional chemotherapy drugs. The following sections detail the synergistic effects, underlying mechanisms of action, and experimental protocols for evaluating these combinations in cancer research.
Introduction
This compound has demonstrated significant potential as an adjunct to traditional chemotherapy, enhancing the efficacy of drugs such as cisplatin, doxorubicin, and gemcitabine across various cancer cell lines. Its ability to overcome drug resistance and modulate key signaling pathways makes it a promising candidate for combination therapies. These notes are intended to guide researchers in designing and executing experiments to explore the synergistic anticancer effects of this compound.
Synergistic Effects and Mechanisms of Action
This compound, in combination with various chemotherapeutic agents, has been shown to exhibit synergistic cytotoxicity against cancer cells. This synergy is often attributed to DMC's ability to modulate multiple cellular pathways, including those involved in apoptosis, cell cycle regulation, and drug resistance.
Combination with Cisplatin: In non-small cell lung cancer (NSCLC) cells, particularly those resistant to cisplatin, the combination of demethoxycurcumin (a closely related analog) and cisplatin has been shown to significantly increase sensitivity to the drug. This is achieved by reducing the expression of the DNA repair protein ERCC1 and modulating the apoptosis pathway through the regulation of Bcl-2 family proteins and activation of caspases[1][2].
Combination with Doxorubicin: When combined with doxorubicin, this compound has shown synergistic antiproliferative effects in breast cancer cell lines, such as MCF-7[3][4]. The optimal mass ratio for this synergistic effect has been identified as 1:6 (Doxorubicin:this compound)[3][4]. The mechanism involves the induction of apoptosis and inhibition of signaling pathways like PI3K/AKT/mTOR[5][6].
Combination with Gemcitabine: In pancreatic cancer, a notoriously difficult-to-treat malignancy, curcumin and its analogs have been shown to sensitize cancer cells to gemcitabine[7][8]. This combination can induce apoptosis and inhibit cell proliferation by suppressing NF-κB activation and its downstream gene products involved in tumor progression[8]. The combination therapy has been found to trigger apoptosis via the PARP/caspase-3 signaling pathway[9].
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its combination with various chemotherapy drugs in different cancer cell lines.
Table 1: IC50 Values of this compound (DMC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | DMC IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not specified | [1] |
| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | Not specified | [1] |
| MCF-7 | Breast Cancer | ~142.7 ng/mL (~0.36 µM) | [3] |
Table 2: Synergistic Effects of this compound (DMC) in Combination with Chemotherapy Drugs
| Cancer Type | Cell Line | Chemotherapy Drug | Combination Effect | Key Findings | Reference |
| Non-Small Cell Lung Cancer | A549/DDP | Cisplatin | Synergistic | Increased apoptosis rate from ~5-7% (single drug) to ~13% (combination). Reduced ERCC1 expression. | [1] |
| Breast Cancer | MCF-7 | Doxorubicin | Synergistic | Optimal mass ratio of 1:6 (DOX:DMC) for synergistic antiproliferative effect. | [3][4] |
| Pancreatic Cancer | PANC-1, MiaPaCa-2 | Gemcitabine | Synergistic | Potentiates gemcitabine-induced apoptosis through mitochondrial dysfunction and a GRP78-dependent pathway. | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound alone and in combination with other chemotherapy drugs.
Materials:
-
Cancer cell lines of interest
-
This compound (DMC)
-
Chemotherapy drug of choice (e.g., Cisplatin, Doxorubicin, Gemcitabine)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of DMC and the chemotherapy drug in complete medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with DMC, the chemotherapy drug, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspases.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells
-
Matrigel (optional)
-
DMC and chemotherapy drug formulations for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse[11].
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer DMC and the chemotherapy drug according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage). Include a vehicle control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or as per ethical guidelines.
-
Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound combination therapy and a general experimental workflow for its evaluation.
Caption: Experimental workflow for evaluating DMC combination therapy.
Caption: Apoptosis signaling pathway modulated by DMC combination therapy.
Caption: Mechanisms of overcoming drug resistance by DMC.
References
- 1. Demethoxycurcumin increases the sensitivity of cisplatin-resistant non-small lung cancer cells to cisplatin and induces apoptosis by activating the caspase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demethoxycurcumin increases the sensitivity of cisplatin-resistant non-small lung cancer cells to cisplatin and induces apoptosis by activating the caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex polymeric nanomicelles co-delivering doxorubicin and this compound for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex polymeric nanomicelles co-delivering doxorubicin and this compound for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine Sensitivity Can Be Induced in Pancreatic Cancer Cells through Modulation of miR-200 and miR-21 Expression by Curcumin or Its Analogue CDF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin potentiates antitumor activity of gemcitabine in an orthotopic model of pancreatic cancer through suppression of proliferation, angiogenesis, and inhibition of nuclear factor-kappaB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin enhances anti‑cancer efficacy of either gemcitabine or docetaxel on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dimethoxycurcumin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of dimethoxycurcumin (DMC). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your research.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern in in vivo research?
A1: this compound, a synthetic analog of curcumin, possesses greater metabolic stability than its parent compound.[1][2] However, like curcumin, it is a lipophilic molecule with poor aqueous solubility, which can limit its absorption and systemic availability after oral administration.[2][3] This poor bioavailability can lead to low plasma and tissue concentrations, potentially compromising the therapeutic efficacy and reproducibility of in vivo studies.[2]
Q2: What are the primary strategies to improve the bioavailability of this compound?
A2: The main approaches to enhance the systemic exposure of this compound focus on improving its solubility, stability, and absorption. These strategies include:
-
Nanoformulations: Encapsulating DMC within nanocarriers such as solid lipid nanoparticles (SLNs), polymeric micelles, and liposomes can protect it from degradation, increase its surface area for dissolution, and facilitate its transport across biological membranes.[2][4][5]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can significantly increase the aqueous solubility and stability of DMC.[2][6]
-
Adjuvants: Co-administration with absorption enhancers, such as piperine, can inhibit metabolic enzymes and increase the intestinal absorption of curcuminoids.[7] While less studied specifically for DMC, this is a well-established method for curcumin.[7]
Q3: How do nanoformulations, such as solid lipid nanoparticles (SLNs) and polymeric micelles, enhance this compound's bioavailability?
A3: Nanoformulations improve bioavailability through several mechanisms:
-
Increased Solubility and Dissolution Rate: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to faster dissolution in physiological fluids.
-
Protection from Degradation: The encapsulating material protects this compound from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.[8]
-
Enhanced Permeability and Retention (EPR) Effect: In cancer research, nanoparticles can accumulate preferentially in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.[5]
-
Sustained Release: Many nanoformulations are designed for controlled and sustained release of the drug, which can prolong its therapeutic effect and reduce the need for frequent dosing.[4][5]
Q4: What is the role of cyclodextrins in improving this compound's bioavailability?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[9] They can encapsulate poorly water-soluble molecules like this compound, forming inclusion complexes.[9][10] This complexation enhances the apparent water solubility of the drug, which can lead to improved absorption and bioavailability.[2][6] Studies have shown that complexation with hydroxypropyl-γ-cyclodextrin can increase the solubility and stability of curcuminoids.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low plasma concentration of this compound after oral administration. | Poor aqueous solubility and dissolution. | 1. Formulation: Prepare a nanoformulation (e.g., Solid Lipid Nanoparticles, Polymeric Micelles) or a cyclodextrin inclusion complex to enhance solubility. 2. Vehicle Selection: Use a vehicle containing solubilizing agents or lipids. |
| Rapid first-pass metabolism. | 1. Co-administration: Consider co-administering with an adjuvant like piperine to inhibit metabolic enzymes. 2. Route of Administration: If feasible for the experimental design, consider intravenous administration to bypass first-pass metabolism.[5] | |
| High variability in in vivo results between subjects. | Inconsistent absorption due to formulation instability or aggregation. | 1. Formulation Characterization: Ensure the formulation is stable under physiological conditions. Characterize particle size, polydispersity index (PDI), and zeta potential before each experiment. 2. Dosing Procedure: Standardize the dosing procedure, including fasting status of the animals, as food can affect the absorption of lipophilic compounds. |
| Precipitation of this compound in aqueous buffers for in vitro assays. | Low aqueous solubility of the free compound. | 1. Solubilization: Use a stock solution in an organic solvent (e.g., DMSO) and dilute it in the final assay medium, ensuring the final solvent concentration is non-toxic to cells. 2. Formulation: Utilize a water-soluble formulation of this compound, such as a cyclodextrin complex, for in vitro experiments. |
| Difficulty in detecting and quantifying this compound in plasma samples. | Low analyte concentration; matrix effects in biological samples. | 1. Analytical Method: Use a highly sensitive and specific analytical method such as HPLC-MS/MS for quantification.[11][12] 2. Sample Preparation: Optimize the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to minimize matrix interference and improve recovery.[12] |
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies that have successfully improved the bioavailability of this compound and related curcuminoids.
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Increase (Fold) | Reference |
| Free DMC in DMSO | Rats | 5 mg/kg, IV | - | 1,320 | - | [5] |
| DMC-loaded Micelles | Rats | 5 mg/kg, IV | - | 13,870 | 10.5 | [5] |
| Curcumin Solution | Rats | - | - | - | >12.0 (compared to solution) | [13] |
| Curcumin-loaded SLNs | Rats | - | - | - | 39-155 (dose-dependent) | [14] |
| Liposomal Curcumin | Rats | 100 mg/kg, Oral | 1,620 | - | ~6 | |
| Free Curcumin | Rats | 100 mg/kg, Oral | 270 | - | - | [15] |
Table 2: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Micelles | mPEG-PCL-Phe(Boc) | 17.9 ± 0.4 | 0.045 ± 0.011 | 97.22 ± 0.18 | 9.94 ± 0.15 | [5] |
| Solid Lipid Nanoparticles (CUD-SLN) | Poloxamer 188, HSPC | 113.0 ± 0.8 | 0.177 ± 0.007 | 96.8 ± 0.4 | 6.2 ± 0.1 | [4] |
| Liposomal Curcumin | Phosphatidylcholine, Cholesterol | ~145 | <0.2 | >85 | - | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Micelles
This protocol is based on the thin-film hydration method described for preparing this compound-loaded polymeric micelles.[5]
Materials:
-
This compound (DMC)
-
Amphiphilic block copolymer (e.g., mPEG-PCL-Phe(Boc))
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amounts of this compound and the copolymer.
-
Dissolve both components in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at 40°C to form a thin, uniform film on the flask wall.
-
Dry the film under vacuum for at least 12 hours to remove any residual solvent.
-
Hydrate the film with pre-warmed PBS (pH 7.4) by rotating the flask in a 60°C water bath for 15 minutes.
-
Sonicate the resulting solution in a water bath sonicator for 5 minutes to form a clear micellar solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug or large aggregates.
-
Characterize the micelles for particle size, PDI, and encapsulation efficiency.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses the kneading method, a common technique for preparing cyclodextrin inclusion complexes.[10]
Materials:
-
This compound (DMC)
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Ethanol
-
Distilled water
-
Mortar and pestle
-
Hot air oven
Procedure:
-
Weigh this compound and cyclodextrin in the desired molar ratio (e.g., 1:2).
-
Place the powders in a mortar and mix thoroughly.
-
Add a small amount of a 1:1 (v/v) ethanol-water mixture to the powder and knead vigorously with the pestle for 45-60 minutes to form a thick paste.
-
Dry the paste in a hot air oven at 40-50°C for 24 hours.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Sieve the powder to ensure a uniform particle size.
-
Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, or XRD.
Protocol 3: Quantification of this compound in Plasma by HPLC-MS/MS
This is a general protocol for the analysis of curcuminoids in plasma, which can be adapted for this compound.[11][12]
Materials:
-
Plasma samples
-
This compound standard
-
Internal standard (IS) (e.g., hesperetin)
-
Ethyl acetate (or other suitable extraction solvent)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard for high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of known concentrations.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Troubleshooting logic for addressing poor in vivo bioavailability of this compound.
References
- 1. Metabolism and anticancer activity of the curcumin analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar this compound for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inclusion Complex of Novel Curcumin Analogue CDF and β-Cyclodextrin (1:2) and Its Enhanced In Vivo Anticancer Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the oral bioavailability of curcumin using solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. longdom.org [longdom.org]
Dimethoxycurcumin Aqueous Stability: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dimethoxycurcumin (DMC) in aqueous solutions. All information is presented in a clear question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that affect its stability in aqueous solutions?
A1: this compound is known to be more stable than its parent compound, curcumin.[1][2] However, its stability in aqueous solutions is still influenced by several factors, primarily:
-
pH: Similar to curcumin, this compound's stability is pH-dependent. While curcumin is highly unstable in neutral to alkaline conditions (pH ≥ 7.0), this compound exhibits greater stability.[3][4] However, prolonged exposure to highly alkaline or acidic conditions can still lead to degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of this compound.[5][6] It is recommended to protect solutions from light by using amber vials or covering the container with aluminum foil.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound in aqueous solutions.[7] For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 4°C or frozen).
-
Presence of Oxygen: Autoxidation can contribute to the degradation of curcuminoids.[8] While this compound is less prone to this than curcumin, deoxygenating the solvent and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.
Q2: I'm observing a change in the color of my this compound solution. What does this indicate?
A2: A change in the color of your this compound solution, typically a fading of its characteristic yellow color, is a visual indicator of degradation. This is due to the breakdown of the chromophore structure of the molecule. The rate of color change will depend on the factors mentioned in Q1.
Q3: What are the main degradation products of this compound in aqueous solutions?
A3: The degradation of this compound can proceed through several pathways, including photodegradation and hydrolysis.
-
Photodegradation: Under the influence of light, this compound can break down into smaller molecules. Major photodegradation products identified include 3,5-dimethoxybenzaldehyde, 3,5-dimethoxybenzoic acid, and isomers of dimethoxycinnamic acid.[5][6]
-
Hydrolytic and Oxidative Degradation: While specific studies on the hydrolytic degradation products of this compound are less common than for curcumin, it is expected to undergo hydrolysis of the β-diketone moiety, especially under alkaline conditions. The autoxidation of curcuminoids can lead to the formation of a bicyclopentadione derivative.[8] Due to its structural similarities, this compound may follow a similar, albeit slower, degradation pathway.
Troubleshooting Guide
Problem: Rapid loss of this compound concentration in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| High pH of the solution | Measure the pH of your aqueous solution. If it is neutral or alkaline, consider buffering the solution to a slightly acidic pH (e.g., pH 5-6) where curcuminoids are generally more stable.[3] |
| Exposure to light | Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Minimize exposure to ambient and UV light during experiments. |
| Elevated storage temperature | Store stock and working solutions at 4°C for short-term use and frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles. |
| Presence of dissolved oxygen | For sensitive experiments, use deoxygenated water (e.g., by boiling and cooling under an inert gas, or by sparging with nitrogen or argon) to prepare your solutions. Store solutions under an inert atmosphere. |
| Contamination of the solution | Ensure all glassware is thoroughly cleaned and that the water and any buffer components are of high purity. Microbial contamination can also affect stability. |
Quantitative Stability Data
While specific quantitative data for this compound is not as abundant as for curcumin, the following tables provide an overview of curcumin stability, with the understanding that this compound is generally more stable under similar conditions.[7][8]
Table 1: Effect of pH on the Stability of Curcumin in Aqueous Solution at 37°C
| pH | Half-life (t1/2) | Reference |
| < 7 (Acidic) | > 85% retained after 1 month (in emulsion) | [3][9] |
| 7.0 | ~62% retained after 1 month (in emulsion) | [3][9] |
| 7.4 | ~60% retained after 1 month (in emulsion) | [3][9] |
| 8.0 | ~53% retained after 1 month (in emulsion) | [3][9] |
Table 2: Effect of Temperature on the Stability of Curcumin in Emulsion (pH 7.0)
| Temperature (°C) | Curcumin Remaining after 31 days | Reference |
| 20 | > 80% | [9] |
| 37 | ~62% | [9] |
| 55 | < 40% | [9] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography with UV detection.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Aqueous buffer of desired pH
-
Class A volumetric flasks and pipettes
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the aqueous buffer of the desired pH to the target concentration for the stability study (e.g., 10 µg/mL).
4. Stability Study (Forced Degradation):
-
pH Stability: Prepare working solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
Thermal Stability: Incubate the working solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose the working solution to a light source (e.g., UV lamp or daylight) and keep a control sample in the dark.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. For example, a gradient from 45% to 70% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitor at the λmax of this compound (around 420-430 nm).
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of this compound remaining at each time point by comparing the peak area to the calibration curve.
Protocol 2: Monitoring this compound Degradation using UV-Vis Spectrophotometry
This is a simpler, high-throughput method for monitoring the overall degradation of this compound.
1. Materials and Reagents:
-
This compound
-
Methanol or other suitable organic solvent
-
Aqueous buffer of desired pH
-
Quartz cuvettes
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in your chosen aqueous buffer and scan the absorbance from 300 to 600 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Working Solution: Prepare a fresh working solution of this compound in the aqueous buffer at a concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Incubate under Stress Conditions: Subject the working solution to the desired stress conditions (pH, temperature, light) as described in Protocol 1.
-
Measure Absorbance: At regular time intervals, take an aliquot of the solution and measure its absorbance at the predetermined λmax. Use the same aqueous buffer as a blank.
-
Calculate Degradation: The decrease in absorbance over time is proportional to the degradation of this compound. The percentage of remaining this compound can be calculated as: % Remaining = (Absorbance at time t / Initial Absorbance at time 0) * 100
Visualizations
Caption: Simplified degradation pathways of this compound.
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. Biological and pharmacological evaluation of this compound: A metabolically stable curcumin analogue with a promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic curcumin analogue with higher metabolic stability, inhibits NO production, inducible NO synthase expression and NF-kappaB activation in RAW264.7 macrophages activated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Overcoming Poor Water Solubility of Dimethoxycurcumin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of dimethoxycurcumin (DMC) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DMC) poorly soluble in water?
A1: this compound is a lipophilic, or fat-soluble, compound.[1][2] Its chemical structure, derived from curcumin by replacing hydroxyl groups with methoxyl groups, results in a hydrophobic nature, leading to low solubility in aqueous solutions.[1] This poor water solubility is a significant hurdle for its clinical application due to insufficient absorption and bioavailability.[2][3]
Q2: What are the common strategies to improve the water solubility of DMC?
A2: Several formulation strategies have been successfully employed to enhance the aqueous solubility and bioavailability of DMC. These include:
-
Liposomal Formulations: Encapsulating DMC within liposomes, which are microscopic vesicles composed of a lipid bilayer, can overcome its poor water solubility.[4][5]
-
Nanoformulations: Reducing the particle size of DMC to the nanometer range, through techniques like creating nanoparticles or nanoemulsions, significantly increases its surface area and dissolution rate.[1][6]
-
Solid Dispersions: Dispersing DMC in a solid matrix of a hydrophilic carrier can enhance its wettability and dissolution.[2][7]
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity, can encapsulate DMC molecules and improve their solubility in water.[8][9]
Q3: How does particle size affect the efficacy of DMC?
A3: Decreasing the particle size of DMC formulations can enhance its anticancer activity. For instance, liposomes with a size of 184 nm were found to be more efficient in inducing prostate cancer cell death compared to those with a size of 250.5 nm.[1]
Troubleshooting Guide
Issue: I am observing low bioavailability of DMC in my in vivo experiments.
Solution: The low bioavailability of DMC is often a direct consequence of its poor water solubility and metabolic instability.[1][2] Consider the following solutions:
-
Formulation Enhancement: Employ one of the solubilization techniques mentioned in the FAQs, such as liposomes, nanoparticles, solid dispersions, or cyclodextrin complexes. These methods are designed to improve the absorption and systemic availability of DMC.[1][2]
-
Co-administration with Bioenhancers: Investigate the co-administration of DMC with bioenhancers like piperine, which has been shown to improve the bioavailability of curcumin.[10]
Issue: My DMC formulation is not stable in solution.
Solution: The stability of DMC in aqueous solutions can be a challenge. Methylation of the hydroxyl groups in curcumin to form DMC already improves its stability.[1] However, to further enhance stability for experimental use:
-
Nanoformulations: Nanoformulations, such as those using dendrimers or polymeric micelles, can improve the stability of DMC in solution.[1][2] For example, a polymeric micellar formulation of DMC for injection was shown to be stable for at least 10 days at room temperature.[2]
-
Liposomal Encapsulation: Encapsulating DMC in liposomes can protect it from degradation and improve its stability in aqueous environments.[4][5]
Experimental Protocols and Data
Liposomal Formulation of this compound
Objective: To prepare DMC-loaded liposomes to enhance its aqueous solubility.
Methodology: The thin-film hydration technique is a common method for preparing liposomes.[1][11]
-
Lipid Film Formation: Dissolve phospholipids (e.g., DPPC, DPPC:DPPG:chol) and DMC in an organic solvent like methanol or chloroform in a round-bottom flask.[4]
-
Solvent Evaporation: Remove the organic solvent under vacuum using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer solution (e.g., phosphate-buffered saline) by gentle agitation. This process leads to the self-assembly of lipids into liposomes, encapsulating the DMC.
-
Size Extrusion (Optional): To obtain liposomes with a uniform and smaller size, the preparation can be extruded through polycarbonate membranes with a defined pore size.[1]
Quantitative Data: Effect of DMC Incorporation on Liposome Size
| Liposome Composition | Hydrodynamic Radius (Rh) without DMC (nm) | Hydrodynamic Radius (Rh) with DMC (nm) |
| DPPC:DPPG:chol | 37.25 ± 0.28 | 147.2 ± 10 |
| DPPC:DODAP:chol | 56.1 ± 2.30 | 76.75 ± 1.6 |
Data sourced from a study on the incorporation of DMC into charged liposomes.[4]
Solid Dispersion of this compound
Objective: To improve the dissolution rate of DMC by preparing a solid dispersion with a hydrophilic polymer.
Methodology: The solvent evaporation method is a widely used technique for preparing solid dispersions.[7][12]
-
Dissolution: Dissolve both DMC and a hydrophilic carrier (e.g., PVP K30, Kollidon VA 64) in a common organic solvent (e.g., ethanol, acetone).[2][7]
-
Mixing: Stir the solution continuously until a clear solution is obtained.
-
Solvent Removal: Evaporate the solvent under vacuum to obtain the solid dispersion.
-
Pulverization and Sieving: The resulting solid dispersion can be pulverized and sieved to obtain a uniform particle size.[12]
Quantitative Data: Improved Dissolution of DMC with Solid Dispersions
A study using PVP K30 as the carrier at a 10:1 ratio to DMC showed a cumulative dissolution of more than 83% in 5 minutes, with DMC dispersed in an amorphous form.[2] Another study with Kollidon VA 64 at a 1:2 ratio showed 100% drug release in 30 minutes.[7]
Visualizations
Experimental Workflow: Liposome Preparation
References
- 1. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 2. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Improve the Solubility of Curcumin from Turmeric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Incorporation of this compound into charged liposomes and the formation kinetics of fractal aggregates of uncharged vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inclusion Complex of Novel Curcumin Analogue CDF and β-Cyclodextrin (1:2) and Its Enhanced In Vivo Anticancer Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. iosrphr.org [iosrphr.org]
Technical Support Center: Optimizing Dimethoxycurcumin for Cytotoxicity Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing dimethoxycurcumin (DMC) concentration in cytotoxicity studies. It includes frequently asked questions, troubleshooting advice, data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: Based on published data, a broad range of 5 µM to 100 µM is often used for initial screening.[1][2] For many cancer cell lines, including breast (MCF-7), hepatocellular carcinoma (HepG2/C3A), and renal carcinoma (Caki), cytotoxic effects are commonly observed within the 10 µM to 50 µM range.[2][3][4] A good starting point for a dose-response experiment would be a serial dilution covering 0 µM (vehicle control), 5, 10, 25, 50, and 100 µM.
Q2: My this compound is precipitating in the cell culture medium. What can I do?
A2: This is a common issue as curcuminoids have poor aqueous solubility.[5][6]
-
Use a Stock Solution: Always prepare a high-concentration stock solution in an appropriate solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in the cell culture medium. Ensure the final DMSO concentration in your culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Serum Solubilization: Curcuminoids can be solubilized by mixing with fetal calf serum (FCS) before adding to the complete medium.[7] This method has been shown to improve stability and availability.[7]
-
Avoid High Concentrations: If precipitation persists, you may be exceeding the solubility limit. Try lowering the highest concentration in your experimental range.
-
Check for Stability: Be aware that the stability of DMC in culture media can vary. It's advisable to prepare fresh dilutions for each experiment.[5]
Q3: How long should I incubate the cells with this compound?
A3: Incubation times in cytotoxicity studies typically range from 24 to 72 hours.[8]
-
24 hours: Often sufficient to observe initial cytotoxic effects and is a common endpoint for IC50 determination.[2][4]
-
48 to 72 hours: May reveal more profound or delayed cytotoxic effects. Longer incubation times can help in understanding the long-term impact of the compound.[8][9] The optimal time depends on the cell line's doubling time and the specific biological question. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to characterize the compound's activity fully.
Q4: My results show high variability between replicate wells. What are the possible causes?
A4: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding the plates. Pipette gently up and down to mix before aliquoting to each well.
-
Compound Precipitation: As mentioned in Q2, insoluble compound particles will not be evenly distributed, leading to inconsistent effects. Visually inspect your wells under a microscope for any signs of precipitation.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells and use only the inner 60 wells for your experiment.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding cells, compounds, and assay reagents.
Q5: I am not observing any significant cytotoxicity, even at high concentrations. What should I check?
A5:
-
Cell Line Resistance: Some cell lines are inherently more resistant to certain compounds. Verify from the literature if your chosen cell line is known to be sensitive to curcuminoids or similar agents.
-
Compound Integrity: Ensure your this compound is of high purity and has been stored correctly to prevent degradation.
-
Assay Sensitivity: The chosen cytotoxicity assay (e.g., MTT, XTT, LDH) may not be sensitive enough, or the endpoint may be too early. Consider a longer incubation time or a different assay that measures a distinct cell death mechanism (e.g., an apoptosis assay).
-
Solubility Issues: Reconfirm that the compound is fully dissolved in your media. Even if not visible, micro-precipitates can reduce the effective concentration available to the cells.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The tables below summarize reported IC50 values for this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time | Reported IC50 (µM) |
| HepG2/C3A | Hepatocellular Carcinoma | Not Specified | 24 hours | 37 |
| MCF-7 | Breast Cancer | MTT | Not Specified | Cytotoxicity observed at 5-50 µM |
| Caki | Renal Carcinoma | Not Specified | 24 hours | Cytotoxicity observed at ≥40 µM |
| HT-29 | Colorectal Cancer | Not Specified | Not Specified | 43.4 |
| SW480 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| A431 | Skin Squamous Cell Carcinoma | CCK-8 | 24-96 hours | Dose-dependent inhibition (5-80 µM) |
| 786-O | Renal Adenocarcinoma | Not Specified | Not Specified | More potent than curcumin |
Data compiled from multiple sources.[2][3][4][8]
Detailed Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound (DMC)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to ensure they are in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-20 mM stock solution of DMC in DMSO.
-
Perform serial dilutions of the DMC stock in serum-free medium to create working solutions that are 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate working solution (including a vehicle control with the same final DMSO concentration as the highest DMC dose).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL) to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the % Viability against the log of the DMC concentration and use non-linear regression to determine the IC50 value.
-
Visual Guides and Workflows
Diagram 1: Workflow for IC50 Determination
Caption: Step-by-step workflow for an MTT-based cytotoxicity assay.
Diagram 2: Troubleshooting Unexpected Cytotoxicity Results
Caption: A decision tree for troubleshooting common experimental issues.
Diagram 3: Simplified Signaling Pathway of DMC-Induced Apoptosis
This compound has been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.[1][3][12]
Caption: Key steps in DMC-mediated apoptosis in cancer cells.
References
- 1. This compound-induced cell death in human breast carcinoma MCF7 cells: evidence for pro-oxidant activity, mitochondrial dysfunction, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 3. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of demethoxycurcumin on the viability and apoptosis of skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wcrj.net [wcrj.net]
- 11. Enhancing Effects of Curcumin on Cytotoxicity of Paclitaxel, Methotrexate and Vincristine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Dimethoxycurcumin Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethoxycurcumin (DiMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
1. Why am I seeing variable potency or inconsistent biological activity of my DiMC in cell-based assays?
Inconsistent biological activity is a frequent challenge and can stem from several factors:
-
Purity of DiMC: Commercial curcuminoid mixtures can have varying ratios of curcumin, this compound, and bisdemethoxycurcumin.[1][2] The presence of these other curcuminoids can lead to different biological effects. It is crucial to use highly purified DiMC and to verify its purity.
-
Solubility and Aggregation: DiMC is a lipophilic compound with poor water solubility.[3][4][5] In aqueous cell culture media, it can precipitate or form aggregates, reducing its effective concentration and leading to inconsistent results.[5]
-
Stability and Degradation: DiMC can degrade over time, especially when exposed to light (photodegradation) or certain pH conditions.[6][7] This degradation can lead to a loss of activity.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to DiMC.[3][4] The metabolic activity and expression of target proteins can differ significantly between cell types.
-
Experimental Conditions: Factors such as incubation time, serum concentration in the media, and the passage number of the cells can all influence the outcome of the experiment.
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your DiMC sample using High-Performance Liquid Chromatography (HPLC).[1][8]
-
Improve Solubility: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous media, ensure rapid mixing and consider the use of carriers like pluronic F-127 or nanoformulations to improve solubility and prevent precipitation.[3]
-
Ensure Stability: Prepare fresh solutions for each experiment. Protect stock solutions and experimental setups from light.[6] Conduct stability studies of DiMC under your specific experimental conditions.
-
Optimize Cell Culture Conditions: Standardize cell seeding densities, serum concentrations, and treatment durations. Use cells within a consistent passage number range.
-
Include Proper Controls: Always include vehicle-treated controls (e.g., DMSO) and positive controls if available.
2. My DiMC solution appears cloudy or forms a precipitate when added to my aqueous buffer or cell culture medium. What should I do?
This is a direct consequence of DiMC's poor aqueous solubility.[3][4][9][10]
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of DiMC in your aqueous solution.
-
Optimize Solvent Dilution: When preparing working solutions from a DMSO stock, add the stock solution to the aqueous buffer while vortexing or stirring vigorously to promote dispersion and minimize precipitation.
-
Use a Carrier/Solubilizing Agent: Consider incorporating a non-ionic surfactant like Tween® 80 or a pluronic block copolymer (e.g., Pluronic F-127) in your vehicle control and experimental solutions.
-
Explore Nanoformulations: For in vivo or long-term in vitro studies, consider using liposomal or nanoparticle formulations of DiMC to enhance its solubility and stability.[3][4][5]
3. I am observing a rapid loss of the characteristic yellow color of my DiMC solution. Does this indicate degradation?
Yes, a color change, particularly a fading of the yellow hue, is a strong indicator of DiMC degradation.[7] Curcuminoids are known to be unstable under certain conditions.
Troubleshooting Steps:
-
Protect from Light: Photodegradation is a significant issue for curcuminoids.[6] Always store DiMC powder and solutions in the dark or in amber-colored vials. During experiments, minimize exposure to direct light.
-
Check pH of the Medium: The stability of curcuminoids is pH-dependent. Degradation is more rapid at neutral to alkaline pH.[7] Be aware of the pH of your buffers and cell culture media.
-
Prepare Fresh Solutions: Avoid using old stock solutions. It is best practice to prepare fresh dilutions from a concentrated, well-stored stock for each experiment.
-
Analyze for Degradation Products: If you suspect degradation, you can use analytical techniques like HPLC or LC-MS/MS to identify potential degradation products.[6][11]
4. How can I confirm the purity of my DiMC sample?
Ensuring the purity of your starting material is critical for reproducible results.
Recommended Method:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing the purity of curcuminoids.[1][12] An isocratic or gradient elution with a C18 column and UV detection (typically around 420-425 nm) can effectively separate DiMC from curcumin and bisdemethoxycurcumin.[1] By comparing the retention time and peak area to a certified reference standard, you can determine the purity of your sample.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 43.4 | [4] |
| SW480 | Colon Cancer | 28.2 | [4] |
| Caki | Renal Cell Carcinoma | ~80 (significant viability reduction) | [13] |
| A549 | Lung Cancer | 2.5 (in combination with radiation) | [3] |
| HepG2/C3A | Hepatocellular Carcinoma | 37 | [4] |
| BxPC-3 | Pancreatic Cancer | 2.91 - 12.90 | [14] |
| HPAF-II | Pancreatic Cancer | 2.91 - 12.90 | [14] |
| HCT116 | Colon Cancer | <5 (significant proliferation inhibition) | [15] |
Table 2: Comparative Stability of Curcumin and this compound
| System | Time Point | % Curcumin Degraded | % this compound Degraded | Reference |
| HCT116 Cells | 48 h | ~100% | <30% | [16] |
| In Vivo (mice) | - | Rapidly degraded | More stable than curcumin | [16] |
Experimental Protocols
1. Protocol for Purity Analysis of this compound by HPLC
This protocol is a generalized procedure based on common practices.[1][12]
-
Objective: To determine the purity of a this compound sample and quantify it relative to other curcuminoids.
-
Materials:
-
This compound sample
-
Reference standards for curcumin, this compound, and bisdemethoxycurcumin
-
HPLC-grade methanol, acetonitrile, and water
-
Acetic acid
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and 2% aqueous acetic acid.
-
Standard Solution Preparation: Prepare stock solutions of the reference standards in methanol or acetonitrile (e.g., 1 mg/mL). Create a mixed standard solution containing all three curcuminoids at a known concentration.
-
Sample Preparation: Accurately weigh the DiMC sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
HPLC Analysis:
-
Set the detector wavelength to 425 nm.
-
Inject the mixed standard solution to determine the retention times for each curcuminoid.
-
Inject the sample solution.
-
Identify and quantify the DiMC peak based on the retention time and peak area relative to the standard.
-
-
Data Analysis: Calculate the purity of the DiMC sample as a percentage of the total peak area of all curcuminoids.
-
2. Protocol for Assessing the Stability of this compound in Solution
-
Objective: To evaluate the stability of DiMC under specific experimental conditions (e.g., in cell culture medium, exposed to light).
-
Materials:
-
This compound
-
The specific buffer or medium to be tested
-
HPLC system or a UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a solution of DiMC in the test buffer/medium at the desired concentration.
-
Divide the solution into multiple aliquots for different time points and conditions (e.g., light-exposed vs. dark).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot.
-
Analyze the concentration of DiMC remaining in the solution using HPLC (as described above) or by measuring the absorbance at its λmax (~420 nm) with a spectrophotometer.
-
Plot the concentration or absorbance of DiMC versus time to determine its degradation rate under the tested conditions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for working with this compound.
Caption: Simplified signaling pathways modulated by this compound.[17][18]
Caption: A logical troubleshooting workflow for inconsistent DiMC results.
References
- 1. Improved HPLC method for the determination of curcumin, demethoxycurcumin, and bisdemethoxycurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 5. Incorporation of this compound into charged liposomes and the formation kinetics of fractal aggregates of uncharged vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative transformation of demethoxy- and bisdemethoxycurcumin: Products, mechanism of formation, and poisoning of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Metabolism and anticancer activity of the curcumin analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a synthetic curcumin analogue with higher metabolic stability, inhibits NO production, inducible NO synthase expression and NF-kappaB activation in RAW264.7 macrophages activated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of dimethoxycurcumin in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the primary challenge of working with Dimethoxycurcumin (DMC) in experimental settings: its low aqueous solubility and tendency to aggregate in cell culture media. Proper handling is critical for obtaining reproducible and reliable data.
Troubleshooting Guide
Q1: I observed a yellow precipitate in my cell culture medium after adding my this compound (DMC) working solution. What happened and how can I fix it?
Answer: This is a common issue known as "solvent crashing" or precipitation. DMC is a hydrophobic molecule, meaning it has very low solubility in aqueous solutions like cell culture media[1][2]. When a concentrated stock solution of DMC (typically in a solvent like DMSO) is diluted rapidly into the aqueous medium, the DMC molecules aggregate and precipitate out of solution.
Immediate Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of DMC in your experiment. Aggregation is highly concentration-dependent.
-
Improve Dilution Technique: Instead of adding the DMC stock directly to the full volume of media, perform a serial dilution or add the stock solution dropwise while gently vortexing or swirling the media. This allows for more gradual dispersion.
-
Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) percentage can help. Serum proteins, particularly albumin, can bind to hydrophobic compounds and increase their apparent solubility[3].
Preventative Workflow:
To avoid this issue, follow a carefully planned workflow for preparing and adding DMC to your cell culture.
Caption: Recommended workflow for preparing DMC working solutions.
Q2: My experimental results with DMC are inconsistent and not dose-dependent. Could aggregation be the cause?
Answer: Absolutely. Undetected, sub-visible aggregation is a significant source of experimental artifacts. These aggregates can lead to:
-
Inaccurate Concentration: The actual concentration of soluble, biologically active DMC is much lower than the calculated nominal concentration[3].
-
Non-specific Effects: Aggregates can be taken up by cells differently than soluble molecules, interact non-specifically with cell membranes, or sequester other media components, leading to confounding biological responses[4][5].
-
Physical Damage: Large aggregates can cause physical stress or damage to cells.
Troubleshooting Steps:
-
Visual Inspection: Check for Tyndall effect. In a dark room, shine a laser pointer through your DMC-containing media. A visible beam indicates the presence of light-scattering particles (aggregates).
-
Centrifugation Control: Before adding the media to your cells, centrifuge it at high speed (e.g., >14,000 x g) for 15-20 minutes. Test both the supernatant and the original (uncentrifuged) solution in your assay. A significant loss of activity in the supernatant suggests your compound was aggregated and pelleted[5].
-
Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to directly measure the size distribution of particles in your solution. It can definitively identify the presence and relative size of aggregates[5][6][7].
Caption: Troubleshooting flowchart for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for making a DMC stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of DMC and its analogs[8][9][10][11]. Always use fresh, anhydrous-grade DMSO as it is hygroscopic; absorbed water can reduce the solubility of hydrophobic compounds[11].
Q: What is the maximum concentration of DMSO I can safely use in my cell culture? A: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, the ideal concentration is below 0.1%. It is crucial to run a vehicle control (media with the same final DMSO concentration as your experimental wells, but without DMC) to ensure the observed effects are from the compound and not the solvent.
Q: Are there alternatives to DMSO for solubilizing DMC? A: While DMSO is standard, other solvents like DMF and ethanol can be used, though they may offer lower solubility[9][12]. More advanced methods involve using solubilizing agents or delivery systems. Formulations with agents like Polyvinyl Alcohol (PVA) or complexation with serum proteins have been shown to improve the stability and cellular uptake of curcuminoids[3][13][14].
Q: How does serum in the media affect DMC solubility and activity? A: Serum proteins, like albumin, can bind to DMC, effectively acting as carriers and increasing its solubility in the media[3]. This can be beneficial for preventing aggregation. However, this binding can also reduce the free concentration of DMC available to interact with cells, potentially altering its effective potency. Be consistent with the serum percentage used across all experiments for comparable results.
Data and Protocols
Quantitative Data: DMC Solubility
The solubility of DMC is highly dependent on the solvent system. Below is a summary of reported solubility data for DMC and a close analog, demethoxycurcumin.
| Compound | Solvent System | Solubility | Reference |
| This compound | DMSO | ~5 mg/mL | [9][12] |
| This compound | DMF | ~10 mg/mL | [9][12] |
| This compound | Ethanol | ~0.25 mg/mL | [9][12] |
| This compound | DMF:PBS (pH 7.2) (1:2) | ~0.30 mg/mL | [9][12] |
| Demethoxycurcumin | DMSO | ~68 mg/mL (201 mM) | [8][11] |
Note: Actual solubility can vary slightly between batches and with the purity of the compound and solvent.
Experimental Protocol: Preparation of a Stabilized DMC Working Solution
This protocol is designed to minimize aggregation when preparing DMC for cell culture experiments.
Materials:
-
This compound (DMC) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile cell culture medium (e.g., DMEM), with or without serum as required by the experiment
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh the required amount of DMC powder. (MW of DMC is approx. 396.4 g/mol ).
-
Under sterile conditions, dissolve the DMC in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the DMC is completely dissolved. The solution should be clear and yellow.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability[15][16].
-
-
Prepare the Final Working Solution:
-
Thaw a single aliquot of the 10 mM DMC stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Crucial Step: Perform a serial dilution. For a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution. Mix gently but thoroughly.
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, add 1 mL of the 100 µM solution to 9 mL of media for a final 10 µM working solution.
-
Add the working solution to your cells immediately after preparation. Do not store diluted aqueous solutions of DMC, as aggregation will occur over time.
-
Signaling Pathway
This compound, like curcumin, is known to modulate multiple signaling pathways involved in inflammation, oxidative stress, and cell survival. A key target is the Nrf2 pathway, which controls the expression of antioxidant and cytoprotective genes[17][18]. DMC's anti-inflammatory effects are also mediated through the inhibition of the NF-κB pathway[12][19]. It also interacts with other critical pathways like STAT3[20][21].
Caption: Key signaling pathways modulated by this compound.
References
- 1. Incorporation of this compound into charged liposomes and the formation kinetics of fractal aggregates of uncharged vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freeze-Dried Pickering Emulsions with Curcumin: The Role of Stabilizers and Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-time observation of protein aggregates in pharmaceutical formulations using liquid cell electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | CAS 160096-59-3 | Cayman Chemical | Biomol.com [biomol.com]
- 10. This compound, curcumin analog (CAS 160096-59-3) | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound, a synthetic curcumin analogue with higher metabolic stability, inhibits NO production, inducible NO synthase expression and NF-kappaB activation in RAW264.7 macrophages activated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. NRF2 and STAT3: friends or foes in carcinogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize off-target effects of dimethoxycurcumin
Welcome to the technical support center for dimethoxycurcumin (DiMC). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of DiMC during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in normal/control cell lines. | 1. DiMC concentration is too high.2. Off-target activity of DiMC.3. Contamination of cell culture. | 1. Perform a dose-response study to determine the optimal concentration with maximal effect on cancer cells and minimal effect on normal cells.2. Compare the IC50 values between your cancer and normal cell lines (see Table 1). If the therapeutic window is narrow, consider using a targeted delivery system.3. Regularly test cell cultures for mycoplasma and other contaminants. |
| Inconsistent results between experiments. | 1. Variability in DiMC solution preparation.2. Differences in cell passage number or confluency.3. Inconsistent incubation times. | 1. Prepare fresh DiMC stock solutions in a suitable solvent (e.g., DMSO) for each experiment and ensure complete dissolution.2. Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment.3. Adhere strictly to predetermined incubation times for all experiments. |
| Precipitation of DiMC in cell culture medium. | 1. Poor solubility of DiMC in aqueous media.2. High concentration of DiMC. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).2. Work with concentrations below the solubility limit of DiMC in your specific cell culture medium. Consider using nanoformulations to improve solubility.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound, a derivative of curcumin, is generally considered to have improved metabolic stability and selective toxicity towards cancer cells compared to its parent compound.[3][4][5] However, like many multi-target agents, it can still exhibit off-target effects. The primary concern is potential cytotoxicity to normal, healthy cells, especially at higher concentrations.[3] Monitoring cell viability in appropriate normal cell lines alongside cancer cell lines is crucial to determine the therapeutic window.
Q2: How can I minimize the off-target effects of this compound in my experiments?
A2: Several strategies can be employed to minimize off-target effects:
-
Dose Optimization: Conduct thorough dose-response studies to identify a concentration that is effective against cancer cells while having minimal impact on normal cells.[3]
-
Targeted Delivery Systems: Utilize nanoformulations such as liposomes, nanoparticles, or micelles to enhance the delivery of DiMC specifically to tumor cells, thereby reducing systemic exposure and off-target interactions.[1][2][6]
-
Combination Therapy: Combining DiMC with other therapeutic agents can allow for lower, more specific doses of DiMC, potentially reducing off-target toxicity while achieving a synergistic therapeutic effect.[5]
Q3: What are the key signaling pathways affected by this compound that I should monitor?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Monitoring key proteins in these pathways can help confirm the on-target effects of your treatment. Key pathways include:
-
NF-κB Signaling Pathway: DiMC has been shown to inhibit the translocation of NF-κB to the nucleus, which is crucial for its pro-apoptotic effects in cancer cells.[7]
-
AMPK Signaling Pathway: In some cancer types, like triple-negative breast cancer, DiMC can activate AMPK, leading to the inhibition of downstream oncogenic and metabolic pathways.[8][9][10]
-
Apoptosis Pathways: DiMC can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[7][11]
-
Cell Cycle Regulation: DiMC can cause cell cycle arrest, often at the G2/M phase, by affecting the expression of cell cycle regulatory proteins.[11]
Q4: What is a standard protocol for assessing the cytotoxicity of this compound?
A4: A standard method for assessing cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below. It is recommended to perform this assay on both cancer cell lines and relevant normal cell lines to determine the selectivity of DiMC.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Cancer Cell Lines | |||
| SW480 | Colon Cancer | 28.2 | [3] |
| HT-29 | Colon Cancer | 43.4 | [3] |
| SW620 | Colon Cancer | 34.00 | [4] |
| HepG2/C3A | Hepatocellular Carcinoma | 37 | [3] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 | [7] |
| A431 | Skin Cancer | 9.2 | [11] |
| HPAF-II | Pancreatic Cancer | 11.03 | [12] |
| BxPC-3 | Pancreatic Cancer | 12.90 | [12] |
| CFPAC-1 | Pancreatic Cancer | 2.91 | [12] |
| Normal Cell Lines | |||
| NCM460 | Normal Colonic Mucosal Epithelial | 454.8 | [3] |
| MCF-10A | Non-malignant Breast Epithelial | Unaffected by DMC treatment | [9] |
| HaCaT | Human Keratinocyte | 16.22 | [11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[13][14][15][16]
Materials:
-
This compound (DiMC)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of DiMC in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of DiMC. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the percentage of cell viability against the log of the DiMC concentration.
Mandatory Visualization
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: Experimental workflow for assessing DiMC off-target effects.
References
- 1. Curcumin-Based Nanoformulations: A Promising Adjuvant towards Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro additive antitumor effects of this compound and 5‐fluorouracil in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 6. Complex polymeric nanomicelles co-delivering doxorubicin and this compound for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Demethoxycurcumin inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of demethoxycurcumin on the viability and apoptosis of skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethoxycurcumin (DMC) Experimental Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethoxycurcumin (DMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Rapid loss of yellow color of DMC solution upon storage or use.
-
Question: My DMC solution, which was initially bright yellow, has faded or become colorless. What could be the cause and how can I prevent this?
-
Answer: This is a common sign of DMC degradation, particularly photodegradation. DMC is susceptible to degradation when exposed to light, especially UV light.[1][2][3][4] To prevent this, always prepare and store DMC solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Work in a dimly lit environment or under yellow light whenever possible. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in the dark.
Issue 2: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Question: I'm observing variable results or lower potency of DMC in my cell culture experiments compared to published data. Could this be a stability issue?
-
Answer: Yes, the degradation of DMC in cell culture media can lead to reduced bioactivity and inconsistent results. DMC, like curcumin, can be unstable in physiological pH (around 7.4) and at 37°C, leading to the formation of less active degradation products.[5][6][7] To address this, prepare fresh DMC solutions immediately before each experiment. Consider using a stabilized formulation, such as encapsulation in liposomes or polymeric micelles, to protect the DMC from degradation in the culture medium.[8][9][10][11]
Issue 3: Poor solubility and precipitation of DMC in aqueous buffers.
-
Question: I'm having trouble dissolving DMC in my aqueous buffer, and it often precipitates out of solution. How can I improve its solubility for my experiments?
-
Answer: this compound is a lipophilic compound with poor water solubility.[11] To improve solubility, you can dissolve it in a small amount of an organic solvent like DMSO or ethanol before diluting it in your aqueous buffer. However, be mindful of the final solvent concentration in your experiment, as it may affect your biological system. Another effective strategy is to use nanoformulations like polymeric micelles or liposomes, which can significantly enhance the aqueous solubility and stability of DMC.[8][9][10]
Issue 4: Suspected metabolic degradation in in vivo studies leading to low bioavailability.
-
Question: My in vivo experiments are showing low plasma concentrations of DMC. Is it being rapidly metabolized?
-
Answer: While this compound is known to be more metabolically stable than curcumin due to the methylation of its phenolic hydroxyl groups, some metabolic degradation can still occur.[12][13] To enhance in vivo stability and bioavailability, consider using a drug delivery system. Formulations such as polymeric micelles have been shown to prolong the circulation time and increase the accumulation of DMC in target tissues.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: The primary factors contributing to DMC degradation are exposure to light (photodegradation), alkaline pH, and elevated temperatures.[1][2][3][4][5][6][7][14] Metabolic processes can also contribute to its breakdown in vivo, although it is more resistant to this than curcumin.[12][13]
Q2: What are the major degradation products of this compound?
A2: The major photodegradation products of 3,5-dimethoxycurcumin in acetonitrile have been identified as 3,5-dimethoxybenzaldehyde, 3,5-dimethoxybenzoic acid, and the Z and E isomers of dimethoxycinnamic acid.[1][2] Other minor products from autoxidative transformation have also been reported.[2]
Q3: How can I best store my this compound powder and stock solutions?
A3: Store solid this compound powder in a tightly sealed container at 4°C or below, protected from light. For stock solutions, dissolve DMC in an appropriate solvent (e.g., DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in light-protected containers.
Q4: What is the most effective way to improve the stability of DMC for my experiments?
A4: Encapsulation of DMC into nanocarriers like liposomes or polymeric micelles is a highly effective strategy.[8][9][10][11] These formulations protect DMC from the surrounding environment, thereby reducing degradation and improving its solubility and bioavailability.
Q5: How can I monitor the degradation of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and reliable method to quantify the amount of intact DMC and its degradation products.[14][15][16][17] A decrease in the peak area corresponding to DMC over time indicates degradation.
Data Presentation
Table 1: Influence of Environmental Factors on Curcumin Stability (as a proxy for this compound)
Note: this compound is generally more stable than curcumin. This data, based on curcumin studies, should be considered as a conservative estimate. The order of stability for curcuminoids has been reported as: bisdemethoxycurcumin > demethoxycurcumin > curcumin.[14]
| Factor | Condition | Remaining Curcumin (%) | Time | Reference |
| pH | pH < 7 (acidic) | >85% | 1 month (in emulsion at 37°C) | [5][6][7] |
| pH 7.0 | 62% | 1 month (in emulsion at 37°C) | [5][6][7] | |
| pH 7.4 | 60% | 1 month (in emulsion at 37°C) | [5][6][7] | |
| pH 8.0 | 53% | 1 month (in emulsion at 37°C) | [5][6][7] | |
| Temperature | 50°C | Significant degradation | 100-200 hours (in solution) | [18] |
| Light | Sunlight | Complete degradation | Not specified | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Micelles
This protocol is adapted from the thin-film hydration method used for curcuminoids.[8][9][10]
Materials:
-
This compound (DMC)
-
Amphiphilic block copolymer (e.g., mPEG-PLA)
-
Anhydrous acetone
-
Physiological saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS), 10x, pH 7.4
-
Rotary evaporator
-
Water bath
-
0.22 µm syringe filter
-
Lyophilizer (optional)
Procedure:
-
Dissolve a specific amount of the mPEG-PLA copolymer and this compound in anhydrous acetone.
-
Stir the mixture for 5 minutes to ensure complete dissolution.
-
Evaporate the acetone using a rotary evaporator with a water bath set to 45 ± 2 °C to form a thin, transparent film on the wall of the round-bottom flask.[9][10]
-
Hydrate the thin film by adding a specific volume of physiological saline to the flask.
-
Gently rotate the flask in the water bath (at a temperature ranging from 35 to 65 °C) until the film is completely dissolved, forming a transparent micelle solution.[9][10]
-
Add 10x PBS to achieve a final pH of 7.4 and stir the mixture at room temperature for approximately 20 minutes.
-
Filter the resulting DMC-loaded micelle solution through a 0.22 µm syringe filter to remove any aggregates.
-
For long-term storage, the solution can be lyophilized to obtain a powder.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method followed by sonication.[19]
Materials:
-
This compound (DMC)
-
Lipid components (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol, dioleoylphosphatidylethanolamine (DOPE) in a 72:8:20 molar ratio)
-
Solvent system (e.g., absolute ethanol and chloroform in a 4:1 v/v ratio)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator
-
Water bath
Procedure:
-
Dissolve the lipid components and this compound in the ethanol/chloroform solvent system in a round-bottom flask.
-
Create a thin lipid film by evaporating the organic solvents using a rotary evaporator.
-
Hydrate the lipid film by adding the hydration buffer to the flask and gently rotating it in a water bath above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator until the desired particle size is achieved (e.g., <200 nm).
-
The resulting DMC-loaded liposome suspension can be used for experiments. For storage, keep at 4°C for short-term use.
Protocol 3: HPLC Method for Quantification of this compound
This protocol provides a general guideline for the analysis of DMC using reverse-phase HPLC.[14][16][17]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).[14] The mobile phase should be filtered and degassed.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the experimental samples containing DMC with the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the standard solutions and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Calculate the concentration of DMC in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Troubleshooting decision tree for DMC degradation.
Caption: Simplified photodegradation pathway of DMC.
Caption: Workflow for DMC stabilization via encapsulation.
References
- 1. scispace.com [scispace.com]
- 2. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - figshare - Figshare [figshare.com]
- 8. Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar this compound for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Complex polymeric nanomicelles co-delivering doxorubicin and this compound for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of this compound into charged liposomes and the formation kinetics of fractal aggregates of uncharged vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological and pharmacological evaluation of this compound: A metabolically stable curcumin analogue with a promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a synthetic curcumin analogue with higher metabolic stability, inhibits NO production, inducible NO synthase expression and NF-kappaB activation in RAW264.7 macrophages activated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 16. Improved HPLC method for the determination of curcumin, demethoxycurcumin, and bisdemethoxycurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. thaiscience.info [thaiscience.info]
- 19. digital.car.chula.ac.th [digital.car.chula.ac.th]
addressing autofluorescence of dimethoxycurcumin in imaging studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethoxycurcumin in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the inherent autofluorescence of this compound and successfully perform co-localization and other multi-color imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound fluorescent, and what are its spectral properties?
This compound, a derivative of curcumin, possesses a molecular structure with a highly symmetric, delocalized π-electron system. This structure allows the molecule to absorb light and re-emit it as fluorescence. The exact excitation and emission wavelengths of this compound are highly dependent on its environment, particularly the polarity of the solvent.[1] Generally, in organic solvents, the absorption and fluorescence maxima of this compound show a red shift (shift to longer wavelengths) as the solvent polarity increases. In cellular environments, the fluorescence spectrum can be broad.
Q2: What are the main challenges when performing immunofluorescence or other fluorescent staining in samples treated with this compound?
The primary challenge is spectral overlap or "bleed-through." The broad emission spectrum of this compound can spill into the detection channels of other fluorophores, making it difficult to distinguish the specific signal of your target from the fluorescence of the compound. This can lead to false positives and inaccurate co-localization analysis.
Q3: Can I just "quench" or "photobleach" the this compound fluorescence?
Standard methods for quenching or photobleaching endogenous autofluorescence are generally not suitable when this compound itself is the subject of study. These methods would eliminate the signal from the compound you are trying to detect. Instead, the focus should be on spectral and spatial separation of the signals.
Troubleshooting Guides
Problem: I see a strong signal in my secondary antibody channel even in my "no primary antibody" control.
This indicates that the fluorescence is likely from the this compound itself bleeding into your detection channel. Here’s how to troubleshoot:
Solution 1: Optimize Fluorophore Selection
Choose a secondary antibody conjugate with a fluorophore that has a large Stokes shift and emits in a spectral range far from that of this compound. Far-red and near-infrared fluorophores are often good choices as their emission spectra are less likely to overlap with the green-yellow emission of this compound.
Solution 2: Sequential Imaging and Spectral Unmixing
If spectral overlap is unavoidable, acquire images sequentially. First, image the this compound fluorescence in its dedicated channel. Then, image your other fluorophore(s). This data can then be used for spectral unmixing, a computational technique that separates the individual contributions of each fluorophore to the overall signal in each pixel.
Problem: My co-localization analysis shows a very high degree of overlap between this compound and my protein of interest, but I'm not sure if it's real.
Apparent co-localization can be an artifact of spectral bleed-through.
Solution 1: Use a "Compound Only" Control
Image a sample treated only with this compound (and stained with the secondary antibody but no primary) using the same settings as your fully stained sample. This will show you the extent of bleed-through from the this compound into your protein's channel. This bleed-through signal can then be subtracted from your experimental image.
Solution 2: Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM can distinguish between fluorophores based on their fluorescence lifetime (the average time they spend in the excited state) rather than just their emission wavelength.[2][3] Since this compound and your fluorescent label will likely have different fluorescence lifetimes, FLIM can provide a more accurate assessment of co-localization, even with significant spectral overlap.
Quantitative Data Summary
The following tables provide a summary of the spectral properties of this compound and a selection of spectrally compatible fluorophores for co-imaging.
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Excitation Maximum | ~430 nm[4] | Highly solvent-dependent. |
| Emission Maximum | 500 - 550 nm[5] | Broad emission; shifts with environmental polarity.[1] |
Table 2: Recommended Fluorophores for Co-Imaging with this compound
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Advantages |
| Alexa Fluor 647 | 650 | 668 | Far-red emission, minimal overlap with this compound. |
| Cy5 | 649 | 670 | Similar to Alexa Fluor 647, widely available. |
| DyLight 650 | 652 | 672 | Bright and photostable far-red dye. |
| MitoTracker Deep Red | 644 | 665 | For co-localization studies in mitochondria. |
| TO-PRO-3 | 642 | 661 | Far-red nuclear counterstain. |
Detailed Experimental Protocols
Protocol 1: General Immunofluorescence in this compound-Treated Cells
This protocol provides a framework for performing immunofluorescence on cells that have been treated with this compound.
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound for the specified duration.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% normal goat serum (or serum from the host species of the secondary antibody) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.05% Tween 20.
-
Secondary Antibody Incubation: Dilute a far-red or near-infrared conjugated secondary antibody (e.g., Alexa Fluor 647) in the blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Counterstaining (Optional): If a nuclear counterstain is needed, use a far-red dye like TO-PRO-3. Incubate for 10-15 minutes.
-
Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the samples using a confocal or widefield fluorescence microscope with appropriate filter sets for this compound (e.g., excitation ~430 nm, emission ~500-550 nm) and your chosen far-red fluorophore (e.g., excitation ~650 nm, emission >665 nm). Acquire images sequentially to minimize bleed-through.
Protocol 2: Spectral Unmixing Workflow
This protocol outlines the steps for using spectral imaging and unmixing to separate the fluorescence of this compound from another fluorophore (e.g., GFP).
-
Acquire Reference Spectra:
-
Prepare a sample of cells treated only with this compound. Using a spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) of the this compound fluorescence. From this, generate the reference emission spectrum for this compound.
-
Prepare a sample of cells expressing GFP (or stained with a GFP-conjugated antibody) without this compound treatment. Acquire a lambda stack to generate the reference emission spectrum for GFP.
-
-
Acquire Image of Experimental Sample:
-
On your co-stained sample (this compound and GFP), acquire a lambda stack using an excitation wavelength that excites both fluorophores (e.g., 488 nm).
-
-
Perform Spectral Unmixing:
-
Using the microscope's software or a separate analysis program (like ImageJ/Fiji with the appropriate plugins), open the lambda stack from your experimental sample.
-
Provide the reference spectra for this compound and GFP to the unmixing algorithm.
-
The software will then generate two new images: one showing the calculated distribution and intensity of this compound, and the other showing the distribution and intensity of GFP, with the spectral overlap computationally removed.
-
Visualizations
Caption: Workflow for immunofluorescence staining in cells treated with this compound.
Caption: Decision tree for selecting an appropriate imaging strategy.
Caption: Workflow illustrating the principle of spectral unmixing.
References
- 1. An insight into the in vivo imaging potential of curcumin analogues as fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin analogues as selective fluorescence imaging probes for brown adipose tissue and monitoring browning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Dimethoxycurcumin Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing dimethoxycurcumin (DiMC) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with this compound?
A: this compound, similar to its parent compound curcumin, exhibits pH-dependent stability. It is most stable in acidic to neutral conditions (pH 3-7).[1] In alkaline conditions (pH > 8), it is prone to rapid degradation.[1] For most cell-based assays, standard culture media conditions (e.g., DMEM with HEPES buffer) maintaining a physiological pH of ~7.4 are used, but prolonged incubations should be carefully considered.[2] For enzymatic assays, a buffer in the pH range of 7.2-7.5 is common, such as phosphate or HEPES-based buffers.[3][4]
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
A: this compound is a hydrophobic compound with low water solubility. To improve its solubility for in vitro assays:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or methanol. This stock can then be diluted to the final concentration in the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.
-
Incorporate Additives: For certain applications, non-ionic surfactants or encapsulating agents can be used, though their compatibility with the specific assay must be verified.
-
Sonication: Briefly sonicating the final solution can help disperse the compound, but care must be taken to avoid degradation from excessive heat.
Q3: What are the key differences in stability between curcumin and this compound?
A: this compound is a synthetic analogue of curcumin designed for higher metabolic stability. Studies have shown that DiMC is significantly more stable than curcumin in cell culture and in vivo.[4] For example, after a 48-hour incubation with HCT116 cells, approximately 70% of DiMC remained, whereas curcumin was nearly undetectable.[4] This enhanced stability makes DiMC a more robust compound for longer-term experiments.
Q4: What signaling pathway is primarily targeted by this compound?
A: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). DiMC disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).[3][6]
Troubleshooting Guides
This section addresses common issues encountered during this compound activity assays.
Issue 1: Low or No Compound Activity
| Possible Cause | Solution |
| Compound Precipitation | Visually inspect wells/tubes for precipitate. Lower the final DiMC concentration. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, ensuring it remains below the toxicity threshold for your system. |
| Compound Degradation | Prepare fresh DiMC stock solutions. Avoid storing diluted working solutions for extended periods. Ensure the assay buffer pH is below 8.0. Protect solutions from direct light, as curcuminoids can be light-sensitive. |
| Incorrect Buffer Temperature | Unless the protocol specifies otherwise, ensure all assay components, especially the buffer, are at room temperature (~20-25°C) before starting the reaction.[7] Using ice-cold buffers can significantly slow enzymatic reactions. |
| Incompatible Assay Components | Some substances can interfere with assays. Avoid high concentrations of EDTA (>0.5 mM), SDS (>0.2%), and certain detergents like Tween-20 (>1%) in your sample preparation unless validated.[7] |
Issue 2: High Variability Between Replicates
| Possible Cause | Solution |
| Incomplete Solubilization | Ensure the DiMC stock solution is fully dissolved before diluting it into the assay buffer. After dilution, vortex or pipette mix thoroughly to ensure a homogenous solution. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques.[7] For multi-well plates, prepare a master mix of the reaction components (buffer, enzyme, substrate) to add to the wells, rather than adding each component individually.[7] |
| "Edge Effects" in Microplates | Evaporation from wells at the edge of a microplate can concentrate reactants. To mitigate this, avoid using the outermost wells or fill them with a blank solution (e.g., PBS or water) to create a humidity barrier. |
| Inconsistent Incubation Times/Temperatures | Ensure all samples are incubated for the exact same duration and at a consistent, controlled temperature. Staggering the start of the reaction can help ensure uniform incubation times. |
Experimental Protocols & Data
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of this compound on the viability of human renal carcinoma (Caki) cells.[2]
1. Cell Culture:
- Culture Caki cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 20 mM HEPES buffer, 100 U/ml penicillin, and 100 µg/ml streptomycin.
- Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
- Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/ml.
- Allow cells to precondition for 12 hours.
- Prepare a stock solution of DiMC in DMSO. Dilute this stock in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Treat cells with various concentrations of DiMC for 24 hours. Include a vehicle control (medium with DMSO only).
- After incubation, aspirate the culture medium and add 100 µl of MTT solution (1 mg/ml in phosphate-buffered saline [PBS]).
- Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Dissolve the formazan crystals by adding 100 µl of acidified isopropanol (0.1 N HCl in isopropanol).
- Measure the optical density at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Heme Oxygenase (HO) Activity Assay
This protocol measures the enzymatic activity of HO-1, a downstream target of DiMC-induced Nrf2 activation.[3]
1. Cell Lysate Preparation:
- Treat RAW264.7 macrophages with DiMC for the desired time.
- Harvest cells and subject them to three freeze-thaw cycles to ensure lysis.
2. Enzymatic Reaction:
- Prepare a reaction mixture in a final volume of 1 ml with the components listed in the table below.
- Add the cell lysate to the reaction mixture.
- Incubate in the dark at 37°C for 1 hour.
- Terminate the reaction by adding 1 ml of chloroform.
- Measure the product (bilirubin) formation spectrophotometrically.
Table 1: Heme Oxygenase Activity Assay Buffer Composition
| Component | Final Concentration | Purpose |
| Phosphate Buffer (pH 7.4) | As required | Maintain stable pH |
| Magnesium Chloride (MgCl₂) | 2 mM | Cofactor |
| NADPH | 0.8 mM | Reducing equivalent |
| Glucose-6-phosphate | 2 mM | Substrate for NADPH regeneration |
| Glucose-6-phosphate Dehydrogenase | 0.2 Units | Enzyme for NADPH regeneration |
| Rat Liver Cytosol | As required | Source of biliverdin reductase |
| Hemin | 20 µM | Substrate for Heme Oxygenase |
Data Summary: HPLC Conditions for Curcuminoid Analysis
The following table summarizes typical conditions for analyzing this compound and related compounds using High-Performance Liquid Chromatography (HPLC).
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 Reverse Phase | Phenyl Column |
| Mobile Phase | Acetonitrile / 2% Acetic Acid / Methanol[8] | Acetonitrile / Methanol / Water (40:20:40, v/v)[2] |
| Elution Mode | Isocratic or Gradient | Isocratic |
| Flow Rate | ~1.0 mL/min[5] | 1.0 mL/min[2] |
| Detection | UV-Vis at 425 nm[5][8] | UV-Vis at 360 nm[2] |
| Temperature | ~40°C[5] | Ambient |
| Reference(s) | [5][8] | [2] |
Visualizations
Signaling Pathway
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low DiMC activity.
References
- 1. Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting dimethoxycurcumin precipitation in stock solutions
Welcome to the technical support center for dimethoxycurcumin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on troubleshooting common issues related to stock solution precipitation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the preparation and use of this compound stock solutions.
Question: My this compound powder is not dissolving in my chosen solvent. What should I do?
Answer:
-
Verify the Solvent Choice: this compound is a hydrophobic molecule and is practically insoluble in water and aqueous buffers alone.[1][2] The recommended solvents for creating stock solutions are high-purity, anhydrous organic solvents. Dimethyl sulfoxide (DMSO) is highly effective, followed by dimethylformamide (DMF) and ethanol.[1][3]
-
Check Solvent Quality: Ensure you are using a high-purity, anhydrous grade of the solvent (e.g., HPLC or cell culture grade DMSO).[4] Water contamination in the solvent can significantly reduce the solubility of this compound.
-
Increase Sonication/Vortexing Time: Gently warm the solution and increase the duration of vortexing or sonication. This can help break up small aggregates of the powder and facilitate dissolution.
-
Consider a Different Solvent: If solubility issues persist, consider switching to a solvent in which this compound has a higher solubility, such as DMF.[1]
Question: My this compound stock solution, prepared in DMSO, precipitates when I dilute it in my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?
Answer: This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to prevent precipitation upon dilution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform a serial or stepwise dilution. For instance, first, dilute the concentrated stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.[5]
-
Lower the Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit. Try working with a lower final concentration.
-
Minimize Final DMSO Concentration: While preparing the stock in DMSO is necessary, the final concentration of DMSO in your working solution should be kept low, typically below 0.5%, to avoid both compound precipitation and solvent toxicity to cells.[5][6]
-
Pre-warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Rapid Mixing: Add the stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion, which can help prevent localized high concentrations that lead to precipitation.
Question: I see a precipitate in my this compound stock solution after storing it at -20°C. Is it still usable?
Answer: Precipitation can occur during storage, especially if the stock solution is highly concentrated or if it has undergone repeated freeze-thaw cycles.
-
Re-dissolving the Precipitate: Before use, bring the stock solution to room temperature and try to re-dissolve the precipitate by vortexing or sonicating the vial.
-
Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation to avoid the detrimental effects of repeated freezing and thawing.[5][7]
-
Check for Degradation: If the precipitate does not readily dissolve, the compound may have degraded or aggregated. It is best to prepare a fresh stock solution to ensure the accuracy of your experimental results. Curcumin and its analogs can be sensitive to light and pH changes.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing this compound stock solutions? A1: The most common and effective solvents for this compound are DMSO, DMF, and ethanol.[1] DMSO is generally preferred for achieving higher stock concentrations.[3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO? A2: this compound is soluble in DMSO at approximately 5 mg/mL.[1] It is advisable not to exceed this concentration to avoid precipitation issues during storage or dilution.
Q3: How should I store my this compound stock solution? A3: For long-term storage (up to 6 months), store aliquots of your stock solution at -80°C.[7] For short-term storage (up to 1 month), -20°C is acceptable.[5][7] Always protect the solution from light, as curcuminoids can be light-sensitive.[4]
Q4: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS? A4: No, this compound is sparingly soluble in aqueous buffers.[1] A stock solution must first be prepared in an appropriate organic solvent. For use in aqueous systems, a method of first dissolving in an organic solvent followed by dilution is necessary. For example, a 1:2 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/ml, but it is not recommended to store this aqueous solution for more than one day.[1]
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 10 | [1] |
| Dimethyl Sulfoxide (DMSO) | 5 | [1] |
| Ethanol | 0.25 | [1] |
| DMF:PBS (pH 7.2) (1:2 ratio) | 0.3 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: The molecular weight of this compound is 396.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 396.4 g/mol * 1000 mg/g = 3.964 mg/mL
-
Therefore, weigh out 3.964 mg of this compound powder.
-
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to room temperature if stored cold) and brief sonication can aid dissolution.
-
-
Storage:
Protocol 2: Dilution of this compound Stock for Cell Culture Experiments
This protocol is for preparing a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium.
-
Prepare an Intermediate Dilution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed, sterile cell culture medium.
-
Add 1 µL of the 10 mM stock solution to the medium. This creates a 100 µM intermediate solution.
-
Gently vortex or flick the tube to mix thoroughly. This step is crucial to prevent precipitation.
-
-
Prepare the Final Working Solution:
-
To a culture well already containing 900 µL of cell culture medium with cells, add 100 µL of the 100 µM intermediate dilution.
-
This will result in a final volume of 1 mL and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.
-
Gently swirl the plate to ensure even distribution of the compound.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this case) to control wells. This is done by adding 1 µL of pure DMSO to 1 mL of medium.[6]
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting this compound precipitation issues.
References
Technical Support Center: Enhancing the Therapeutic Index of Dimethoxycurcumin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethoxycurcumin (DiMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to improve the therapeutic index of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index and why is it important for this compound?
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. For an anticancer agent like this compound, a high TI is crucial as it signifies that the compound can effectively kill cancer cells at concentrations that are well-tolerated by normal, healthy cells, thereby minimizing side effects.
Q2: What are the main challenges associated with the therapeutic use of this compound?
While this compound demonstrates improved metabolic stability and bioavailability compared to its parent compound, curcumin, its therapeutic application can be limited by its poor water solubility.[1] This can lead to challenges in formulation and achieving optimal concentrations at the target site.
Q3: What are the primary strategies to improve the therapeutic index of this compound?
The two main strategies to enhance the therapeutic index of this compound are:
-
Advanced Drug Delivery Systems: Encapsulating DiMC in nanoformulations such as liposomes, polymeric micelles, and solid lipid nanoparticles (SLNs) can improve its solubility, stability, and pharmacokinetic profile, leading to enhanced delivery to tumor tissues.
-
Combination Therapies: Using DiMC in conjunction with other chemotherapeutic agents (e.g., 5-fluorouracil, doxorubicin) or radiation can lead to synergistic or additive anticancer effects, allowing for lower, less toxic doses of each agent to be used.[2][3]
Troubleshooting Guides
Formulation and Delivery
Issue: Poor aqueous solubility of this compound is affecting my in vitro/in vivo experiments.
Solution: Encapsulating this compound into a nanoparticle-based delivery system is a highly effective strategy to overcome its hydrophobicity. Below are protocols for preparing three common types of nanoformulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Micelles
This protocol is adapted from the thin-film hydration method.
Materials:
-
This compound (DiMC)
-
Amphiphilic block copolymer (e.g., mPEG-PCL)
-
Organic solvent (e.g., ethanol)
-
Purified water
-
Rotary evaporator
-
Filtration system (0.22 µm filter)
-
Lyophilizer
Procedure:
-
Dissolve DiMC and the amphiphilic block copolymer in the organic solvent.
-
Create a thin film by evaporating the organic solvent using a rotary evaporator under reduced pressure.
-
Hydrate the resulting film with purified water at a temperature above the glass transition temperature of the polymer to form a micellar solution.
-
Filter the solution through a 0.22 µm filter to remove any aggregates.
-
Lyophilize the filtered solution to obtain a powdered form of the DiMC-loaded polymeric micelles, which can be reconstituted for use.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Drug Loading Capacity (DLC) and Entrapment Efficiency (EE): Quantified using a validated HPLC method.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method.[1][4][5]
Materials:
-
This compound (DiMC)
-
Phospholipids (e.g., DPPC, DPPG)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve DiMC, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
Characterization:
-
Vesicle Size and Zeta Potential: Measured using DLS.
-
Encapsulation Efficiency: Determined by separating the free DiMC from the liposomes (e.g., by dialysis or centrifugation) and quantifying the encapsulated drug.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization method.[6][7]
Materials:
-
This compound (DiMC)
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse the DiMC in the molten lipid.
-
Separately, prepare a hot aqueous surfactant solution at the same temperature.
-
Add the hot lipid phase to the hot aqueous phase and mix using a high-shear homogenizer to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyzed by DLS.
-
Entrapment Efficiency and Drug Loading: Quantified after separating the unencapsulated drug.
-
Crystallinity: Assessed using Differential Scanning Calorimetry (DSC).
Combination Therapies
Issue: How can I design an experiment to test the synergistic effects of this compound with other chemotherapeutic drugs?
Solution: A common method to assess synergy is the Combination Index (CI) method based on the Chou-Talalay principle. Below are example protocols for in vitro combination studies.
Experimental Protocols
Protocol 4: In Vitro Combination of this compound and 5-Fluorouracil in Colon Cancer Cells
This protocol is for assessing the additive or synergistic effects of DiMC and 5-Fluorouracil (5-FU).[2]
Cell Lines:
-
SW480 and SW620 human colon cancer cell lines.
Procedure:
-
Determine IC50 values: Treat each cell line with a range of concentrations of DiMC and 5-FU separately for 48 hours. Determine the half-maximal inhibitory concentration (IC50) for each drug using a cell viability assay (e.g., CCK-8 or MTT).
-
Combination Treatment: Treat the cells with DiMC and 5-FU in combination at a constant ratio (based on their IC50 values) or at various concentrations below their individual IC50s.
-
Assess Cell Viability: After 48 hours of co-treatment, measure cell viability.
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 5: In Vitro Combination of this compound and Doxorubicin in Breast Cancer Cells
This protocol is designed to evaluate the synergistic potential of DiMC and Doxorubicin (Doxo).[3][8][9]
Cell Line:
-
MCF-7 or MDA-MB-231 human breast cancer cell lines.
Procedure:
-
Determine IC50 values: As in the previous protocol, determine the IC50 of DiMC and Doxorubicin individually in the chosen breast cancer cell line after 48 hours of treatment.
-
Synergy Assessment: Treat the cells with a combination of DiMC and Doxorubicin at a fixed molar ratio (e.g., based on their IC50 ratio) across a range of concentrations.
-
Cell Viability and Apoptosis Assays: Measure cell viability (MTT assay) and quantify apoptosis (e.g., Annexin V/PI staining followed by flow cytometry).
-
Mechanism of Action: Investigate the effect of the combination on cell cycle progression (flow cytometry) and the expression of key signaling proteins involved in apoptosis and cell proliferation (Western blotting).
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HT-29 | Colon Cancer | 43.4 | [10] |
| SW480 | Colon Cancer | 28.2 | [10] |
| SW620 | Colon Cancer | 34.0 | [2] |
| HepG2/C3A | Hepatocellular Carcinoma | 37 | |
| AR-positive Prostate Cancer | Prostate Cancer | 6.5 | [11] |
| AR-negative Prostate Cancer | Prostate Cancer | 16.0 | [11] |
| A431 | Skin Squamous Cell Carcinoma | 9.2 (at 48h) | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 | [2] |
| LN229 | Glioblastoma | 18.99 | [12] |
| GBM8401 | Glioblastoma | 16.82 | [12] |
Table 2: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Citation(s) |
| Cancer Cells | |||
| HT-29 | Colon Cancer | 43.4 | [10] |
| SW480 | Colon Cancer | 28.2 | [10] |
| Normal Cells | |||
| NCM460 | Normal Colon Epithelial | 454.8 | [10] |
| Normal Prostate Cells | Normal Prostate Epithelial | 27.0 | [11] |
| SVG p12 | Normal Fetal Glial | 29.55 | [12] |
| NHA | Normal Human Astrocytes | 28.28 | [12] |
| HaCaT | Human Keratinocyte | 16.22 (at 48h) | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Apoptosis Induction
DiMC induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can downregulate the anti-apoptotic protein survivin and activate caspases.[10]
Caption: this compound induces apoptosis by inhibiting survivin, leading to caspase-3 activation.
Cell Cycle Arrest
DiMC can cause cell cycle arrest, preventing cancer cells from proliferating. For example, in some cancer cells, it induces S-phase arrest.
Caption: this compound can induce cell cycle arrest, for instance, at the S phase.
Generation of Reactive Oxygen Species (ROS)
In many cancer cells, DiMC acts as a pro-oxidant, increasing the intracellular levels of ROS. This oxidative stress can damage cellular components and trigger apoptosis.
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Silico and In Vitro Verification of the Effects of Chemotherapeutic Doxorubicin and 5-Fluorouracil in Combination With Curcumin and Vitamin C on MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
Dimethoxycurcumin vs. Curcumin: A Comparative Analysis of Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of dimethoxycurcumin (DMC) and its parent compound, curcumin. The following sections present a comprehensive overview of their relative potency, mechanisms of action, and pharmacokinetic profiles, supported by experimental data from peer-reviewed studies.
I. Overview
Curcumin, a natural polyphenol extracted from the rhizome of Curcuma longa, has been extensively studied for its pleiotropic pharmacological effects, including its anticancer properties.[1] However, its clinical utility has been hampered by poor bioavailability and rapid metabolism.[2][3][4] this compound, a synthetic analog of curcumin, has emerged as a promising alternative, demonstrating enhanced metabolic stability and, in many cases, superior anticancer activity.[3][4][5][6] This guide will delve into the experimental evidence that substantiates these claims.
II. Comparative Anticancer Activity: In Vitro Studies
Multiple studies have demonstrated the superior potency of this compound over curcumin in various cancer cell lines. This increased efficacy is often attributed to its greater metabolic stability.[5][6]
Table 1: Comparison of IC50 Values for Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Colon Cancer (HT-29) | This compound | 43.4 | [3][4] |
| Colon Cancer (SW480) | This compound | 28.2 | [3][4] |
| Colon Cancer (HCT116) | This compound | ~10-15 | [6] |
| Colon Cancer (HCT116) | Curcumin | ~20-30 | [6] |
| Breast Cancer (MCF-7) | This compound | More potent than curcumin | [3][4] |
| Breast Cancer (T-47D) | This compound | More potent than curcumin | [3][4] |
| Breast Cancer (MDA-MB-231) | This compound | More potent than curcumin | [3][4] |
| Renal Carcinoma (Caki) | This compound | More potent than curcumin | [4][7] |
Table 2: Comparative Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.
| Cancer Cell Line | Compound (Concentration) | Apoptosis (%) | Reference |
| Renal Carcinoma (Caki) | This compound (80 µM) | Higher than Curcumin | [8] |
| Renal Carcinoma (Caki) | Curcumin (80 µM) | Lower than DMC | [8] |
| Head and Neck Squamous Cell Carcinoma (FaDu) | Demethoxycurcumin (10 µM) | 12.6 | [9] |
| Head and Neck Squamous Cell Carcinoma (FaDu) | Demethoxycurcumin (20 µM) | 24.69 | [9] |
| Colon Cancer (HCT116) | This compound | More potent than curcumin | [5][6] |
III. Mechanisms of Action: A Tale of Two Curcuminoids
Both this compound and curcumin exert their anticancer effects through a variety of shared and distinct molecular mechanisms.
Induction of Apoptosis
A primary mechanism of action for both compounds is the induction of apoptosis. This is often mediated through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, particularly caspase-3.[4][7] Studies on human renal carcinoma Caki cells have shown that this compound is more potent than curcumin in inducing these apoptotic events.[7]
Modulation of Key Signaling Pathways
Both curcuminoids are known to modulate several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer.[2] Both curcumin and this compound have been shown to inhibit the NF-κB signaling pathway.[2][10] However, the precise mechanism of inhibition may differ. One study suggested that for curcumin and demethoxycurcumin, this inhibition involves their oxidation to reactive electrophiles, a step not required by bisdemethoxycurcumin.[11]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[12][13][14] Curcumin has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, leading to downstream effects such as cell cycle arrest and apoptosis.[12][14][15] While less extensively studied for this compound in this specific context, its similar anticancer profile suggests it may also target this pathway.
Epigenetic Modifications
Interestingly, one study found that this compound can induce epigenetic changes in leukemia cells that are not observed with curcumin treatment.[16] This suggests that this compound may possess additional mechanisms of anticancer activity.
IV. Pharmacokinetics and Bioavailability
A significant advantage of this compound over curcumin lies in its improved pharmacokinetic profile. Curcumin is plagued by low oral bioavailability due to its poor aqueous solubility and extensive first-pass metabolism.[2] In contrast, this compound is more lipophilic and has demonstrated greater metabolic stability, leading to improved systemic bioavailability.[3][4] This enhanced stability means that a greater concentration of the active compound can reach the tumor site.[5][6]
V. Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative analysis.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or curcumin for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The formazan crystals are then solubilized using a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[17]
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cells are treated with the test compounds as described for the cell viability assay.
-
After treatment, both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) are quantified.[9][17]
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.
-
Protocol:
-
Cells are treated with the compounds, and then whole-cell lysates are prepared using a lysis buffer.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the target protein (e.g., cleaved caspase-3, p-Akt, NF-κB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
VI. Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by Curcumin and this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Curcumin and this compound.
Experimental Workflow Diagram
References
- 1. Effects and Mechanisms of Curcumin for the Prevention and Management of Cancers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
- 4. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and anticancer activity of the curcumin analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin Mediates Its Anti-Breast Cancer Effects through the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin Inhibits Proliferation of Colorectal Carcinoma by Modulating Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin and this compound induced epigenetic changes in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of dimethoxycurcumin's therapeutic efficacy in different cell lines
Dimethoxycurcumin (DMC), a synthetic analog of curcumin, has garnered significant attention in oncological research for its enhanced metabolic stability and potent anti-cancer activities. This guide provides a comparative analysis of DMC's therapeutic efficacy across various cancer and normal cell lines, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of DMC's performance and mechanisms of action.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound have been evaluated across a range of cell lines, demonstrating selective and potent activity against cancerous cells while exhibiting lower toxicity towards normal cell lines.
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration (h) | Reference |
| Skin Cancer | ||||
| A431 | Human Skin Squamous Cell Carcinoma | 9.2 | 48 | [1][2] |
| HaCaT | Human Keratinocyte (Normal) | 16.22 | 48 | [1][2] |
| Colon Cancer | ||||
| HT-29 | Human Colorectal Adenocarcinoma | 43.4 | 72 | [3] |
| SW480 | Human Colorectal Adenocarcinoma | 28.2 | 72 | [3] |
| NCM460 | Normal Human Colon Mucosal Epithelial | 454.8 | Not Specified | [3] |
| Pancreatic Cancer | ||||
| HPAF-II | Human Pancreatic Adenocarcinoma | 11.03 | Not Specified | [4] |
| BxPC3 | Human Pancreatic Adenocarcinoma | 12.90 | Not Specified | [4] |
| CFPAC | Human Pancreatic Adenocarcinoma | 2.91 | Not Specified | [4] |
| Head and Neck Cancer | ||||
| FaDu | Human Head and Neck Squamous Cell Carcinoma | 37.78 | 24 | [5] |
| Renal Cancer | ||||
| Caki | Human Renal Carcinoma | Most potent of 3 | 12 | [6] |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative Breast Cancer | Most potent of 3 | Not Specified | [7][8] |
Table 1: Comparative IC50 values of this compound in various cell lines.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple signaling pathways. The percentage of apoptotic cells following DMC treatment is a key indicator of its therapeutic efficacy.
| Cell Line | Cell Type | DMC Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| HT-29 | Human Colorectal Adenocarcinoma | 43.4 (IC50) | 72 | 10.23 ± 0.8 | [3] |
| SW480 | Human Colorectal Adenocarcinoma | 28.2 (IC50) | 72 | 20.8 ± 1.7 | [3] |
| FaDu | Human Head and Neck Squamous Cell Carcinoma | 10 | 24 | 12.6 | [9] |
| FaDu | Human Head and Neck Squamous Cell Carcinoma | 20 | 24 | 24.69 | [9] |
Table 2: Apoptosis induction by this compound in different cancer cell lines.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-cancer effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Caspase-Dependent Apoptosis in Skin Cancer
In skin cancer cells, DMC induces apoptosis through a caspase-dependent pathway.[1][2] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[1][2]
Regulation of Survivin and E-cadherin in Colon Cancer
In colon cancer cells, DMC's anti-tumor effect is associated with the downregulation of survivin, an inhibitor of apoptosis, and the upregulation of E-cadherin, a key protein in cell adhesion.[3] This dual action both promotes apoptosis and inhibits cell migration and invasion.[3]
AMPK Activation in Triple-Negative Breast Cancer
In triple-negative breast cancer cells, DMC acts as a potent activator of AMP-activated protein kinase (AMPK).[7][8] This leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[7][8]
Inhibition of NF-κB Pathway in Head and Neck Cancer
DMC induces apoptosis in head and neck squamous cell carcinoma by inhibiting the NF-κB signaling pathway.[5][9] This pathway is often constitutively active in cancer cells and plays a critical role in promoting inflammation, cell survival, and proliferation.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to cross-validating research findings. Below are the detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.[10]
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
Reagent Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent is added to each well and incubated for 1-4 hours at 37°C.[11]
-
Measurement:
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound as described for the viability assay.[3]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.[3]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for a short period (e.g., 15 minutes).[3]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.[5][12]
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).[12]
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5][12]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, BAX, Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of demethoxycurcumin on the viability and apoptosis of skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethoxy Curcumin Induces Apoptosis by Suppressing Survivin and Inhibits Invasion by Enhancing E-Cadherin in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 6. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dimethoxycurcumin Demonstrates Reproducible In Vivo Anti-Tumor Efficacy Across Multiple Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies reveals that dimethoxycurcumin (DMC), a derivative of curcumin, exhibits consistent and reproducible anti-tumor effects in various in vivo cancer models. This comparison guide synthesizes available data on the efficacy of DMC, details the experimental protocols used to generate these findings, and visualizes the key signaling pathways involved, providing a valuable resource for researchers, scientists, and drug development professionals.
This compound has emerged as a promising anti-cancer agent, demonstrating superior metabolic stability and bioavailability compared to its parent compound, curcumin. This enhanced profile translates to more potent anti-tumor activity in vivo, as evidenced by multiple independent studies.
Comparative Efficacy of this compound in Xenograft Models
Quantitative data from several key studies highlight the consistent tumor-inhibitory effects of this compound across different cancer types.
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Key Findings | Reference |
| Colon Cancer | HT-29 & SW480 | Nude Mice | 50 mg/kg DMC, oral administration | Significantly reduced tumor volume compared to control. | [1] |
| Cervical Cancer | HeLa | Nude Mice | 30 mg/kg and 50 mg/kg DMC, intraperitoneal injection | Dose-dependent reduction in tumor volume and weight. | [2][3] |
| Cervical Cancer | HeLa | Nude Mice | 50 mg/kg DMC, intraperitoneal injection | Significant decrease in tumor size. | [1] |
| Glioblastoma | GBM 8401 | Nude Mice | 30 mg/kg and 60 mg/kg DMC, oral gavage | Delayed tumor development. | [4] |
| Breast Cancer | Not Specified | Nude Mice | 25 mg/kg DMC vs. 50 mg/kg Curcumin | DMC exhibited a greater tumor-reducing effect than curcumin at a lower dose. | [5] |
Detailed Experimental Protocols
The reproducibility of the anti-tumor effects of this compound is underpinned by well-defined experimental methodologies. Below are representative protocols for establishing and evaluating tumor xenografts.
Subcutaneous Xenograft Model for Cervical Cancer (HeLa)
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 1 x 10⁷ HeLa cells in 100 µL of serum-free medium and Matrigel (1:1 ratio) is injected subcutaneously into the right flank of each mouse.[2]
-
Treatment: When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups. This compound, dissolved in a suitable vehicle (e.g., PBS with 0.5% DMSO), is administered via intraperitoneal injection at the specified doses (e.g., 30 mg/kg and 50 mg/kg) on a predetermined schedule (e.g., every other day for 22 days).[2][3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
graph TD A[Start: Cell Culture of HeLa cells] --> B{Prepare Cell Suspension}; B --> C[Inject cells subcutaneously into nude mice]; C --> D{Tumor Growth Monitoring}; D -- Tumor reaches 100-150 mm³ --> E[Randomize mice into groups]; E --> F[Administer this compound or Vehicle]; F --> G{Measure Tumor Volume and Body Weight regularly}; G --> H[End of study]; H --> I[Excise and weigh tumors]; I --> J[Analyze tumor tissue];
Orthotopic Xenograft Model for Colon Cancer (HT-29)
-
Cell Culture: HT-29 cells are maintained in an appropriate culture medium.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are utilized.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small abdominal incision to expose the cecum.
-
Inject a suspension of HT-29 cells (e.g., 1 x 10⁶ cells in 20 µL of medium/Matrigel) into the cecal wall.
-
Suture the incision.
-
-
Treatment: After a recovery period and confirmation of tumor establishment (e.g., via imaging), treatment with this compound or vehicle is initiated, typically through oral gavage.
-
Monitoring: Tumor growth is monitored using non-invasive imaging techniques (e.g., bioluminescence or ultrasound).
graph TD A[Start: Culture HT-29 cells] --> B{Prepare Cell Suspension}; B --> C[Surgical implantation into mouse cecum]; C --> D{Tumor Growth Monitoring via Imaging}; D -- Tumor is established --> E[Randomize mice and begin treatment]; E --> F[Administer this compound or Vehicle orally]; F --> G{Monitor Tumor Growth and Metastasis}; G --> H[End of study]; H --> I[Harvest primary tumor and metastatic tissues]; I --> J[Analyze tissues];
Key Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are attributed to its ability to modulate multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and invasion.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival and is often constitutively active in cancer cells. This compound has been shown to inhibit the NF-κB signaling cascade.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that can act as a tumor suppressor. This compound has been reported to activate PPARγ, leading to anti-proliferative and pro-apoptotic effects.
Conclusion
The available in vivo data consistently support the anti-tumor effects of this compound across a range of cancer models. Its improved pharmacokinetic profile over curcumin makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols and understanding of its mechanisms of action provide a solid foundation for future research aimed at translating these promising preclinical findings into effective cancer therapies. The reproducibility of its effects in different laboratory settings underscores its potential as a reliable anti-cancer agent.
References
- 1. Demethoxycurcumin represses cervical cancer growth through PPARγ-regulated proliferation and apoptosis: DMC suppresses cervical cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demethoxycurcumin Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells | In Vivo [iv.iiarjournals.org]
- 3. Demethoxycurcumin Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demethoxycurcumin Suppresses Migration and Invasion of Human Cervical Cancer HeLa Cells via Inhibition of NF-κB Pathways | Anticancer Research [ar.iiarjournals.org]
- 5. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]
Dimethoxycurcumin Demonstrates Superior Metabolic Stability Over Curcumin in Preclinical Models
For researchers and drug development professionals, the quest for potent therapeutic agents is often paralleled by the challenge of overcoming poor metabolic stability, a frequent cause of clinical trial failures. Curcumin, a natural compound with a wide range of pharmacological activities, has long been hampered by its rapid metabolism and low bioavailability. A synthetic analog, dimethoxycurcumin, has emerged as a promising alternative, exhibiting significantly enhanced metabolic stability in various experimental settings.
This guide provides a comprehensive comparison of the metabolic stability of this compound and its parent compound, curcumin, supported by experimental data from pivotal studies.
Enhanced Stability of this compound: A Quantitative Overview
In vitro and in vivo studies have consistently demonstrated the superior metabolic stability of this compound compared to curcumin. Key quantitative findings are summarized in the table below, highlighting the percentage of the compound remaining after incubation with cancer cells and the circulating levels in plasma after administration in mice.
| Parameter | Curcumin | This compound | Reference |
| In Vitro Stability in HCT116 Cells | |||
| % Remaining after 2 hours | 100% | 100% | [1] |
| % Remaining after 24 hours | ~40% | ~90% | [1] |
| % Remaining after 48 hours | <10% | ~75% | [1] |
| In Vivo Stability in Mouse Plasma (5 mg/kg, i.p.) | |||
| Concentration at 15 min (µmol/L) | ~0.8 | ~1.2 | [1] |
| Concentration at 30 min (µmol/L) | ~0.4 | ~0.8 | [1] |
| Concentration at 60 min (µmol/L) | ~0.2 | ~0.5 | [1] |
| Concentration at 120 min (µmol/L) | <0.1 | ~0.2 | [1] |
These data clearly indicate that this compound is significantly more resistant to degradation in a cellular environment and persists at higher concentrations for a longer duration in the bloodstream of mice following intraperitoneal injection.
Experimental Protocols
The following sections detail the methodologies employed in the studies that generated the comparative data.
In Vitro Metabolic Stability in Human Colon Cancer Cells (HCT116)
This experiment aimed to assess the relative stability of curcumin and this compound in a cancer cell line.
Cell Culture and Treatment:
-
Human HCT116 colon cancer cells were cultured in an appropriate medium.
-
The cells were treated with either curcumin or this compound at various concentrations (e.g., 5, 10, or 20 µM).[2]
-
Control cells were treated with the vehicle (DMSO).[2]
Sample Collection and Analysis:
-
At specified time points (e.g., 2, 24, and 48 hours), the cells were harvested.[1]
-
The compounds were extracted from the cells.
-
The concentrations of the remaining parent compounds were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] The relative amount of each compound at 2 hours was considered as 100%.[1]
In Vivo Pharmacokinetic Study in Mice
This study was designed to evaluate the stability and concentration of curcumin and this compound in the bloodstream of mice over time.
Animal Dosing:
-
Male CD2F1 mice were used for the study.[5]
-
Curcumin or this compound was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight.[1]
Blood Sampling:
-
Blood samples were collected at multiple time points after administration (e.g., 15, 30, 60, and 120 minutes).[1]
Sample Processing and Analysis:
-
Plasma was separated from the blood samples by centrifugation.
-
The concentrations of curcumin and this compound in the plasma were determined using a validated LC-MS/MS method.[1][6]
Liver Microsomal Stability Assay
This in vitro assay is a standard method to predict the metabolic clearance of a compound by liver enzymes.
Incubation Procedure:
-
A reaction mixture is prepared containing:
-
The mixture is pre-incubated at 37°C.[9]
-
The metabolic reaction is initiated by adding a NADPH regenerating system.[10]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[8]
Analysis:
-
The samples are centrifuged to precipitate proteins.[10]
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[7]
-
The rate of disappearance of the compound is used to calculate metabolic stability parameters such as half-life (t1/2) and intrinsic clearance (CLint).[7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the metabolic stability of a compound using an in vitro liver microsomal assay.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse pharmacokinetics and metabolism of the curcumin analog, 4-Piperidione,3,5-bis[(2-fluorophenyl)methylene]-acetate(3E,5E) (EF-24; NSC 716993) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Dimethoxycurcumin: A Potent Activator of the Nrf2 Antioxidant Pathway
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of dimethoxycurcumin (DiMC) as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. For researchers, scientists, and drug development professionals, this document objectively compares the performance of DiMC with its parent compound, curcumin, and the well-established Nrf2 activator, sulforaphane. The information herein is supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Comparative Analysis of Nrf2 Activation
This compound, a synthetic analog of curcumin, has demonstrated significant potential as an activator of the Nrf2 pathway, a critical regulator of cellular antioxidant responses. Experimental evidence indicates that DiMC's potency in activating Nrf2 is comparable to that of curcumin.[1][2] The underlying mechanism for this activity is attributed to the α,β-unsaturated carbonyl group present in the molecular structure of both DiMC and curcumin, which is absent in the inactive metabolite, tetrahydrocurcumin.[1][2]
While direct comparative studies between DiMC and sulforaphane are limited, the existing literature suggests that sulforaphane is a highly potent Nrf2 activator, potentially more so than curcumin.[3] This comparison is based on data from different studies and cell lines, and thus should be interpreted with caution.
Quantitative Data Summary
The following tables summarize the available data on the Nrf2 activation potential of this compound, curcumin, and sulforaphane.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | RAW264.7 Macrophages | Nrf2 Nuclear Translocation (Western Blot) | Induced Nrf2 nuclear accumulation | [1] |
| RAW264.7 Macrophages | HO-1 Protein Expression (Western Blot) | Increased HO-1 protein levels, comparable to curcumin | [1] | |
| Curcumin | RAW264.7 Macrophages | Nrf2 Nuclear Translocation (Western Blot) | Induced Nrf2 nuclear accumulation | [1] |
| RAW264.7 Macrophages | HO-1 Protein Expression (Western Blot) | Increased HO-1 protein levels | [1][4] | |
| HepG2 | ARE-Luciferase Reporter Assay | Induced ARE-luciferase activity | [5] | |
| Sulforaphane | Murine Hepatoma Cells | NQO1 Activity Assay (CD value) | CD value of 0.2 µM (concentration to double NQO1 activity) | [3] |
| BV2 Microglia | Nrf2 DNA-binding Activity | Increased Nrf2 activity | [6] | |
| RAW264.7 Macrophages | HO-1 mRNA Expression (RT-qPCR) | Significantly upregulated HO-1 mRNA | [7] |
Note: A direct, side-by-side quantitative comparison of EC50 values for Nrf2 activation by this compound and sulforaphane in the same cell line is not currently available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Nrf2 Nuclear Translocation Assay
This protocol outlines the procedure for determining the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with an activating compound, typically assessed by Western blotting.
-
Cell Culture and Treatment:
-
Plate RAW264.7 macrophages at a suitable density in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with desired concentrations of this compound, curcumin, or sulforaphane for a specified time (e.g., 1-4 hours). Include a vehicle-treated control group.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Following treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.
-
Centrifuge to collect the nuclear extract (supernatant).
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from the nuclear extracts on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure proper fractionation and equal loading, probe the membrane for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
Heme Oxygenase-1 (HO-1) Expression Assay
This protocol describes the measurement of HO-1 protein expression, a downstream target of Nrf2 activation, via Western blotting.
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in a 6-well plate and culture overnight.
-
Treat the cells with the Nrf2 activators for an appropriate duration (e.g., 6-24 hours).
-
-
Total Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Measure the protein concentration of the cell lysates.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE, protein transfer, and membrane blocking as described in the Nrf2 nuclear translocation protocol.
-
Incubate the membrane with a primary antibody against HO-1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the HO-1 protein bands using an ECL substrate.
-
Normalize the HO-1 signal to a loading control, such as β-actin or GAPDH, by probing the same membrane with the respective primary antibody.
-
Nrf2-Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HepG2) in a 24-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an ARE promoter and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the test compounds (this compound, curcumin, sulforaphane).
-
-
Cell Lysis and Luciferase Activity Measurement:
-
After the desired treatment period (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of ARE-luciferase activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle-treated control.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Nrf2 Activation Assays.
Caption: Logical Relationship of Nrf2 Activator Potency.
References
- 1. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforaphane Protects Cells against Lipopolysaccharide-Stimulated Inflammation in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Demystifying Curcuminoid Bioavailability: A Comparative Guide
A deep dive into the comparative bioavailability of curcumin, demethoxycurcumin, and bisdemethoxycurcumin, supported by experimental data and insights into advanced formulations.
Curcuminoids, the bioactive polyphenolic compounds found in turmeric (Curcuma longa), have garnered significant scientific interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The primary curcuminoids are curcumin (CUR), demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC). However, their clinical utility is often hampered by poor oral bioavailability. This guide provides a comparative analysis of the bioavailability of these three curcuminoids and explores various formulation strategies designed to enhance their absorption, offering valuable insights for researchers, scientists, and drug development professionals.
Relative Bioavailability of Curcuminoids: Beyond Curcumin
Contrary to the common focus on curcumin, emerging evidence suggests that its demethoxylated derivatives, DMC and BDMC, exhibit superior bioavailability. A 2023 meta-analysis of randomized crossover trials in healthy humans revealed that DMC and BDMC are significantly more bioavailable than curcumin.[1][2] The analysis, which included 15 trials with a total of 762 participants, calculated the relative bioavailability using the inverse variance method.[1] The results indicated that demethoxycurcumin was 2.32 times more bioavailable, and bisdemethoxycurcumin was 2.57 times more bioavailable than curcumin.[1]
In vitro studies support these findings, suggesting that the higher bioavailability of DMC and BDMC may be attributed to their greater solubility and micellization efficiency in the gastrointestinal tract.[1] One in vitro digestion model demonstrated that the solubilization efficiency of DMC was 4.8 and 5.3 times higher than that of CUR and BDMC, respectively.[1]
Enhancing Curcuminoid Bioavailability: Formulation Strategies
To overcome the inherent low bioavailability of curcuminoids, various formulation strategies have been developed and clinically evaluated. These approaches primarily focus on improving solubility, increasing intestinal absorption, and reducing metabolic inactivation. Key strategies include the use of adjuvants like piperine, lipid-based formulations, and nanoparticle encapsulation.
Adjuvants: The Piperine Effect
The co-administration of curcumin with piperine, an alkaloid from black pepper, is one of the earliest and most well-known methods to enhance its bioavailability. Piperine inhibits hepatic and intestinal glucuronidation, a major metabolic pathway for curcumin, thereby increasing its plasma concentration and residence time.[3] A randomized crossover trial in healthy adult males demonstrated that administering 2 grams of curcumin with 20 mg of piperine resulted in a 20-fold increase in the area under the plasma concentration-time curve (AUC) compared to curcumin alone.[4]
Advanced Formulations: Lipids and Nanoparticles
Modern formulation technologies have led to the development of lipid-based and nanoparticle delivery systems that have shown remarkable improvements in curcuminoid bioavailability. These formulations encapsulate curcuminoids, protecting them from degradation and facilitating their transport across the intestinal barrier.
For instance, a study comparing different formulations found that a formulation of curcumin with a hydrophilic carrier, cellulosic derivatives, and natural antioxidants (CHC) showed a 45.9-fold higher absorption of total curcuminoids compared to a standardized curcumin mixture.[5] Another study on a novel curcumin liquid droplet micromicellar formulation (CLDM) reported that the total curcumin absorbed, as represented by the AUC per milligram of administered curcumin, was 522 times greater than that of unformulated 95% curcumin.[6] Nanoparticle formulations have also demonstrated significant enhancements, with one study showing that curcumin-encapsulated nanoparticles increased oral bioavailability by at least 9-fold compared to curcumin administered with piperine.[7][8]
Quantitative Comparison of Curcuminoid Bioavailability
The following table summarizes key pharmacokinetic parameters (Cmax, Tmax, and AUC) from various human studies, comparing different curcuminoid formulations to standard curcumin. This data provides a quantitative basis for evaluating the efficacy of different bioavailability enhancement strategies.
| Formulation | Curcuminoid(s) | Dose | Cmax (ng/mL) | Tmax (h) | Relative AUC Increase (vs. Standard Curcumin) | Reference |
| Standard Curcumin | Curcuminoids | 2000 mg | Low/Undetectable | - | 1x | [4] |
| Curcumin + Piperine | Curcumin | 2000 mg Curcumin + 20 mg Piperine | - | - | 20x | [4] |
| Curcumin Phytosome (CP) | Curcuminoids | - | - | - | 7.9x | [5] |
| Curcumin with Turmeric Volatile Oils (CTR) | Curcuminoids | - | - | - | 1.3x | [5] |
| Curcumin with Hydrophilic Carrier (CHC) | Curcuminoids | - | - | - | 45.9x | [5] |
| Micellar Curcumin | Curcumin | 410 mg | - | - | 185x | [4] |
| Curcuwin Ultra+ | Curcuminoids | 250 mg | 101x higher Cmax | 40% faster | 99x (AUC 0-12h) | [9] |
| Curcumin Liquid Droplet Micromicellar (CLDM) | Curcumin | 64.6 mg Curcumin in 400 mg formulation | ~2 (free curcumin) | 1.5 | 522x (AUC/mg) | [6] |
Experimental Protocols
The accurate determination of curcuminoid bioavailability relies on robust experimental designs and sensitive analytical methods. The following outlines a typical experimental protocol for a human pharmacokinetic study.
Study Design
Most clinical trials evaluating curcuminoid bioavailability employ a randomized, double-blind, crossover design.[5][10] This design minimizes individual subject variability and allows for direct comparison between different formulations. A washout period of at least one week is typically included between treatments.[4][10]
Subject Population
Studies are generally conducted in healthy human volunteers.[1][10] Inclusion criteria often include a normal body mass index and blood chemistry values within the normal range.[10] Exclusion criteria typically include pregnancy, lactation, alcohol or drug abuse, and the use of dietary supplements or certain medications.[10]
Dosing and Sample Collection
Subjects are administered a single oral dose of the curcuminoid formulation after an overnight fast. Blood samples are collected at predetermined time points, for example, at baseline (0 hours) and then at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.[2] Plasma is separated from the blood samples for subsequent analysis.
Analytical Methodology
The quantification of curcuminoids and their metabolites in plasma is most commonly performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS).[11][12][13][14] These methods offer high sensitivity and specificity, allowing for the detection of low concentrations of curcuminoids in biological matrices.
Sample Preparation: A typical sample preparation involves protein precipitation followed by liquid-liquid extraction. For instance, plasma samples can be mixed with an internal standard, followed by the addition of a buffer solution and extraction with an organic solvent like ethyl acetate.[12] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[12]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, created using the Graphviz (DOT language), depict a standard experimental workflow for a curcuminoid bioavailability study and the key factors influencing their absorption.
Caption: Experimental workflow for a human curcuminoid bioavailability study.
Caption: Key factors influencing the oral bioavailability of curcuminoids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative absorption of curcumin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Superior Bioavailability of a Novel Curcumin Formulation in Healthy Humans Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry [mdpi.com]
- 13. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencescholar.us [sciencescholar.us]
Dimethoxycurcumin: A Potential Alternative to Traditional Chemotherapy? A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to the investigation of naturally derived compounds. Dimethoxycurcumin (DiMC), a synthetic analog of curcumin, has emerged as a promising candidate due to its enhanced metabolic stability and bioavailability. This guide provides an objective comparison of the efficacy of DiMC against traditional chemotherapy agents, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.
Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxic effects of this compound and traditional chemotherapy drugs on breast and colon cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound (Curcumin) | MCF-7 | 11.21 (48h) | [1] |
| MDA-MB-231 | 23.3 (24h) | [2] | |
| Doxorubicin | MCF-7 | 1.4 (48h) | [3] |
| MDA-MB-231 | 9.67 (48h) | [3] | |
| MCF-7 | 4 (48h) | [4] | |
| MDA-MB-231 | 1 (48h) | [4] | |
| MCF-7 | 9.908 (48h) | [5] | |
| MDA-MB-231 | 0.69 (48h) | [5] |
Note: IC50 values for this compound were supplemented with data for Curcumin, a closely related analog, due to the limited availability of direct comparative studies for DiMC against Doxorubicin in breast cancer cell lines. The data presented is compiled from multiple sources and direct comparison should be made with caution.
Table 2: IC50 Values in Colon Cancer Cell Lines (SW480 and SW620)
| Compound | Cell Line | IC50 | Citation |
| This compound | SW480 | 160.10 µmol/L | [6] |
| SW620 | 34.00 µmol/L | [6] | |
| 5-Fluorouracil | SW480 | 46.88 mg/L | [6] |
| SW620 | 29.58 mg/L | [6] |
Signaling Pathways and Mechanisms of Action
This compound and traditional chemotherapeutic agents exert their anticancer effects through distinct molecular mechanisms and by modulating different signaling pathways.
This compound's Mode of Action
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting key signaling pathways, including the AMPK/mTOR and NF-κB pathways.
References
- 1. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. ias.ac.in [ias.ac.in]
Independent Verification of Dimethoxycurcumin's Published Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of dimethoxycurcumin (DiMC) and its natural alternatives, curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC). The information herein is synthesized from published scientific literature to support independent verification and further research.
Quantitative Comparison of Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth.
Table 1: Comparative IC50 Values (μM) of Curcuminoids in Different Cancer Cell Lines
| Cancer Cell Line | This compound (DiMC) | Curcumin | Demethoxycurcumin (DMC) | Bisdemethoxycurcumin (BDMC) |
| Colon Cancer | ||||
| HT-29 | 43.4[1] | - | - | - |
| SW480 | 28.2[1] | - | - | - |
| Breast Cancer | ||||
| MCF-7 | Similar to Curcumin[1] | Similar to DiMC[1] | - | - |
| T-47D | More potent than Curcumin[1] | Less potent than DiMC[1] | - | - |
| MDA-MB-231 | More potent than Curcumin[1] | Less potent than DiMC[1] | - | - |
| Renal Cell Carcinoma | ||||
| Caki | Most potent | Less potent than DiMC | - | Less potent than Curcumin |
| 786-O | Most significant antitumor activity | Less potent than DiMC | Less potent than DiMC | - |
Key Signaling Pathways
This compound and its analogs exert their biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cancer progression. The two primary pathways discussed are the NF-κB and Nrf2 signaling pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation.
This compound has been shown to be a potent inhibitor of the NF-κB pathway.[1] Studies indicate that DiMC is more effective than curcumin and bisdemethoxycurcumin at inhibiting NF-κB activation.[1] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, DiMC effectively blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its pro-inflammatory and pro-survival target genes.
Downstream targets of the NF-κB pathway inhibited by curcuminoids include:
-
iNOS (inducible Nitric Oxide Synthase): An enzyme that produces nitric oxide, a key inflammatory mediator.[1]
-
Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of prostaglandins, which promote inflammation.
-
Cyclin D1: A protein that regulates cell cycle progression.
-
Vascular Endothelial Growth Factor (VEGF): A signaling protein that stimulates the formation of blood vessels (angiogenesis), a process crucial for tumor growth.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Nrf2 activation leads to the transcription of a wide array of antioxidant and detoxification genes, protecting cells from oxidative stress.
Curcuminoids, including this compound, are known activators of the Nrf2 pathway. In its inactive state, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. Curcuminoids can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Nrf2 target genes upregulated by curcuminoids include:
-
Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxification enzyme.
-
Superoxide Dismutase (SOD): An antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Glutathione Peroxidase (GPx): An enzyme that protects against oxidative damage by reducing hydrogen peroxide.
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
Caption: this compound's activation of the Nrf2 signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activity of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for a cell viability (MTT) assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, curcumin, DMC, or BDMC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample. This technique is crucial for examining the effects of curcuminoids on the protein expression and phosphorylation status of key components in signaling pathways like NF-κB and Nrf2.
Workflow:
Caption: General workflow for Western blotting.
Detailed Steps:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-Nrf2).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS levels.
Workflow:
Caption: General workflow for an intracellular ROS assay.
Detailed Steps:
-
Cell Loading: Incubate cells with DCFH-DA. This non-fluorescent compound is cell-permeable and is deacetylated by intracellular esterases to DCFH.
-
Treatment: Treat the cells with the curcuminoids of interest, with or without an ROS-inducing agent (e.g., hydrogen peroxide).
-
Incubation: Incubate for a specified time.
-
Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The intensity of the fluorescence is proportional to the level of intracellular ROS.
Luciferase Reporter Assay for Transcription Factor Activity
This assay is used to measure the transcriptional activity of transcription factors like NF-κB and Nrf2.
Workflow:
Caption: General workflow for a luciferase reporter assay.
Detailed Steps:
-
Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., an NF-κB response element or an Antioxidant Response Element). A second plasmid expressing Renilla luciferase is often co-transfected as an internal control.
-
Treatment: Treat the transfected cells with the curcuminoids.
-
Cell Lysis: Lyse the cells to release the luciferases.
-
Substrate Addition: Add the appropriate substrate for firefly luciferase to the cell lysate.
-
Luminescence Measurement: Measure the light produced using a luminometer. The amount of light is proportional to the activity of the transcription factor. The activity of Renilla luciferase is then measured to normalize the firefly luciferase activity.
References
Safety Operating Guide
Proper Disposal of Dimethoxycurcumin: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Dimethoxycurcumin, tailored for researchers, scientists, and drug development professionals. Due to conflicting information in safety data sheets (SDS), a cautious approach is recommended, treating this compound as a chemical waste product to ensure the highest safety standards.
Risk Assessment and Handling
Before disposal, it is essential to conduct a thorough risk assessment. While some sources suggest that small quantities of this compound may not require special disposal measures, other safety data sheets indicate potential hazards, including skin and eye irritation[1]. Therefore, it is prudent to handle all quantities of this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Disposal Procedures for this compound
The recommended best practice for the disposal of this compound is to engage a licensed, professional waste disposal company[2][3][4]. This ensures compliance with all federal, state, and local regulations.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound, including any surplus or non-recyclable solutions, in a designated and clearly labeled waste container.
-
Ensure the container is suitable for chemical waste, is in good condition, and has a secure lid[5].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Include any other relevant hazard information as indicated by the specific safety data sheet you are following.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with accurate information about the waste material.
-
Disposal of Small Quantities:
While one safety data sheet suggests that smaller quantities can be disposed of with household waste, this is not a universally recommended practice in a professional laboratory setting[6]. Given the conflicting safety information, it is advisable to treat all quantities as chemical waste.
Disposal of Contaminated Materials and Empty Containers
Proper disposal of materials that have come into contact with this compound is also crucial.
Contaminated Labware and Debris:
-
Any items such as gloves, paper towels, or pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container and disposed of through a licensed waste disposal service.
Empty Containers:
-
Rinsing: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste[7].
-
Label Removal: After thorough rinsing and drying, completely remove or deface the original product label[7].
-
Final Disposal: Once cleaned and with the label removed, the container can typically be disposed of as regular solid waste or recycled, depending on institutional policies[7].
Experimental Workflow for Chemical Waste Disposal
The following diagram outlines the general decision-making process and workflow for the proper disposal of chemical waste like this compound in a laboratory setting.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. times-bio.com [times-bio.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Dimethoxycurcumin
Essential Safety and Handling Guide for Dimethoxycurcumin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
While some safety data sheets (SDS) suggest this compound is not classified as a hazardous substance, it is crucial to adopt a conservative approach to safety due to the potential for irritation and the compound's intended biological activity.[1][2] The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles compliant with NIOSH (US) or EN 166 (EU) standards.[1][3] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory coat or appropriate protective clothing. | Protects skin and personal clothing from contamination. The type of body protection should be selected based on the concentration and amount of the substance being handled.[1] |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation.[1][3] For operations that may generate significant dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended.[1] | Minimizes inhalation of airborne particles. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the formation and accumulation of dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from strong oxidizing agents.[1]
Accidental Release and Disposal Plan
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
Accidental Release:
-
Evacuate Personnel: If a significant spill occurs, evacuate personnel from the immediate area.
-
Ventilate the Area: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Clean-up: For solid spills, sweep or shovel the material into a suitable, closed container for disposal, avoiding the creation of dust.[1]
Disposal:
-
Dispose of contaminated materials, including gloves and empty containers, in accordance with applicable local, state, and federal regulations.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
